2-Bromo-4-methylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCMJJIZYDCGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356242 | |
| Record name | 2-bromo-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42872-73-1 | |
| Record name | 2-bromo-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methylbenzonitrile
Compound: 2-Bromo-4-methylbenzonitrile CAS Number: 42872-73-1
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physical and Chemical Properties
This compound is a solid organic compound, typically appearing as a white to off-white powder or crystalline solid.[1][2][3] It is stable under normal storage conditions.[3] Key identifying and physical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrN | [1][4] |
| Molecular Weight | 196.04 g/mol | [1][3] |
| Appearance | Solid, Powder, White to off-white | [1][3] |
| Melting Point | 50-55 °C[1], 51-53 °C, 54-58 °C[3] | [1][2][3] |
| Boiling Point | 262-264 °C at 760 mmHg[3], 292.9 °C at 760 mmHg[4], 110 °C at 5 mmHg[5] | [3][4][5] |
| Density | 1.487 g/cm³[3], 1.51 g/cm³[4] | [3][4] |
| Flash Point | >110 °C (>230 °F)[1], 112.7 °C[3], 130.9 °C[4][5] | [1][3][4][5] |
| Solubility | Insoluble in water.[3] Soluble in common organic solvents.[3] | [3] |
| Vapor Pressure | 0.00178 mmHg at 25 °C | [4] |
| Refractive Index | 1.59 | [4][5] |
Experimental Protocols
Objective: To determine the melting point range of a solid sample.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powder sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Invert the tube and gently tap the sealed end on a hard surface to pack the powder down. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to within 15-20 °C of the literature value of ~50-58 °C).
-
Reduce the heating rate to 1-2 °C per minute as the temperature nears the expected melting point. This slow rate is crucial for an accurate reading.
-
Continuously observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears. This is the lower end of the melting range.
-
Record the temperature at which the entire solid sample has completely melted into a clear liquid. This is the upper end of the melting range.
-
-
Post-Analysis: Allow the apparatus to cool completely before performing another measurement. Dispose of the used capillary tube in the appropriate glass waste container.
Visualizations
The following diagram illustrates a generalized workflow for the determination of a compound's melting point, a fundamental physical property.
Caption: Workflow for Melting Point Determination.
References
2-Bromo-4-methylbenzonitrile molecular structure elucidation
An In-depth Technical Guide to the Molecular Structure Elucidation of 2-Bromo-4-methylbenzonitrile
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound (C₈H₆BrN), a key intermediate in various synthetic applications.[1][2] For researchers, scientists, and professionals in drug development, unambiguous structural verification is paramount to ensure reaction outcomes, product purity, and biological efficacy. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. We detail not only the experimental protocols but also the scientific rationale that underpins the interpretation of spectral data, culminating in the unequivocal confirmation of the target molecule's structure.
Foundational Analysis: Determining the Molecular Blueprint
The first step in any structural elucidation is to establish the fundamental molecular formula and the degree of unsaturation. This provides the basic constraints and building blocks for subsequent, more detailed analysis.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Elemental Composition
Mass spectrometry is the cornerstone for determining a molecule's molecular weight. For halogenated compounds like this compound, it offers an additional layer of confirmation through characteristic isotopic patterns.
Causality of Method: By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular mass with high precision. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, produces a distinctive "M+" and "M+2" peak pattern that is a hallmark of a monobrominated compound.
Predicted Mass Spectrum Data for C₈H₆BrN:
| Ion | Predicted m/z | Relative Abundance | Significance |
|---|---|---|---|
| [M]⁺ (with ⁷⁹Br) | 194.968 | ~100% | Molecular ion peak corresponding to the lighter bromine isotope. |
| [M+2]⁺ (with ⁸¹Br) | 196.966 | ~98% | Molecular ion peak corresponding to the heavier bromine isotope. |
| [M-Br]⁺ | 116.050 | Variable | Fragment resulting from the loss of the bromine atom. |
| [M-HCN]⁺ | 168.978 | Variable | Fragment showing the loss of hydrogen cyanide from the nitrile group. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.
-
Ionization: Subject the sample to a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.
-
Analysis: The generated ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Degree of Unsaturation (DoU): Quantifying Rings and Pi-Bonds
Calculated from the molecular formula (C₈H₆BrN), the Degree of Unsaturation (DoU) reveals the total number of rings and/or multiple bonds within the structure.
-
Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation: DoU = 8 - (6/2) - (1/2) + (1/2) + 1 = 8 - 3 - 0.5 + 0.5 + 1 = 6
Interpretation: A DoU of 6 is highly indicative of an aromatic system. A benzene ring accounts for 4 degrees of unsaturation (one ring and three π-bonds). The remaining 2 degrees are perfectly satisfied by the carbon-nitrogen triple bond (C≡N) of the nitrile functional group.
Functional Group Identification: Infrared Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by specific molecular vibrations.[3]
Causality of Method: The nitrile (C≡N) and aromatic ring substituents of this compound have distinct vibrational frequencies. The C≡N triple bond exhibits a strong, sharp absorption in a relatively clean region of the spectrum, making it an easily identifiable marker.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Significance |
|---|---|---|---|
| ~2230 | Strong, Sharp | C≡N stretch | Confirms the presence of the nitrile group.[3] |
| 3100-3000 | Medium | Aromatic C-H stretch | Indicates hydrogens attached to the benzene ring. |
| 2980-2850 | Medium-Weak | Aliphatic C-H stretch | Confirms the methyl (-CH₃) group. |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch | Confirms the presence of the benzene ring. |
| 800-900 | Strong | C-H out-of-plane bend | Suggests the substitution pattern on the aromatic ring. |
| 700-500 | Medium | C-Br stretch | Indicates the presence of a carbon-bromine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. The instrument's software will automatically generate the final absorbance or transmittance spectrum.[3]
The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms. It allows for the definitive placement of substituents by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality of Method: The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like -CN and -Br) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). Electron-donating groups (like -CH₃) "shield" protons, shifting them upfield. The splitting pattern (multiplicity) of a signal is dictated by the number of neighboring protons (n+1 rule).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.70 | d (doublet) | 1H | H-6 | Ortho to the electron-withdrawing nitrile group. Split by H-5. |
| ~7.55 | s (singlet) | 1H | H-3 | Adjacent to two substituents (Br and CH₃), so no adjacent protons to couple with. |
| ~7.30 | d (doublet) | 1H | H-5 | Ortho to the bromine atom. Split by H-6. |
| ~2.45 | s (singlet) | 3H | -CH₃ | Typical shift for a methyl group attached to an aromatic ring. No adjacent protons. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality of Method: Similar to ¹H NMR, the chemical shifts of carbon atoms reveal their electronic environment. The presence of 8 distinct signals in the ¹³C NMR spectrum would confirm the proposed structure, as all eight carbon atoms are chemically non-equivalent.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~142 | C-4 | Aromatic carbon attached to the electron-donating methyl group. |
| ~135 | C-6 | Aromatic carbon adjacent to the nitrile group. |
| ~133 | C-5 | Aromatic carbon adjacent to the bromine atom. |
| ~131 | C-3 | Aromatic carbon adjacent to two substituents. |
| ~125 | C-2 | Aromatic carbon directly bonded to the electronegative bromine atom. |
| ~118 | C-1 | Quaternary aromatic carbon attached to the nitrile group. |
| ~117 | -C≡N | Characteristic chemical shift for a nitrile carbon.[4] |
| ~21 | -CH₃ | Typical shift for an aromatic methyl carbon.[4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) inside a 5 mm NMR tube.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically used, but may be optimized for concentration.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed by the instrument's software to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to residual solvent signal or internal standard like TMS).
Integrated Workflow and Structural Confirmation
The power of this multi-technique approach lies not in the individual data points, but in their synergistic corroboration. The elucidation process is a logical workflow where each step builds upon the last.
Caption: Logical workflow for the structural elucidation of this compound.
This systematic process provides a self-validating system. The molecular formula from MS is consistent with the functional groups identified by IR, and the precise arrangement of these pieces is definitively confirmed by the detailed connectivity map provided by ¹H and ¹³C NMR.
Final Confirmed Structure
All spectroscopic data converge to confirm the structure as this compound.
Caption: Molecular structure of this compound.
References
Spectral Analysis of 2-Bromo-4-methylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectral analysis of 2-Bromo-4-methylbenzonitrile, a key intermediate in various chemical syntheses. The following sections detail the ¹H NMR, ¹³C NMR, and IR spectral data, along with the experimental protocols used for their acquisition. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
Spectroscopic Data Summary
The quantitative spectral data for this compound are summarized in the tables below for easy reference and comparison.
¹H NMR Data
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.78 | Singlet | 1H | Ar-H |
| 7.49 | Doublet | 1H | Ar-H |
| 7.22 | Doublet | 1H | Ar-H |
| 2.41 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 90 MHz
¹³C NMR Data
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 143.2 | Quaternary | Ar-C |
| 136.2 | Methine | Ar-CH |
| 135.7 | Methine | Ar-CH |
| 133.0 | Methine | Ar-CH |
| 125.1 | Quaternary | Ar-C |
| 117.7 | Quaternary | C≡N |
| 112.5 | Quaternary | Ar-C |
| 21.1 | Methyl | -CH₃ |
Solvent: CDCl₃, Frequency: 22.5 MHz
IR Data
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Methyl C-H Stretch |
| 2220 | Strong | Nitrile C≡N Stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~820 | Strong | Aromatic C-H Bend |
| ~780 | Medium | C-Br Stretch |
Sample Preparation: KBr Pellet
Experimental Protocols
The following protocols outline the methodologies for the acquisition of the presented spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 90 MHz NMR spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer was locked onto the deuterium signal of the CDCl₃.
-
The magnetic field was shimmed to achieve homogeneity.
-
A standard single-pulse experiment was performed.
-
The spectral width was set to encompass all proton signals.
-
A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
¹³C NMR Acquisition:
-
The same sample and instrument setup were used as for ¹H NMR.
-
A standard proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom.
-
A longer acquisition time and a greater number of scans were necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
The FID was processed similarly to the ¹H NMR data to yield the final spectrum. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR spectrum.
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The homogenous mixture was then transferred to a pellet press.
-
A pressure of several tons was applied to form a thin, transparent KBr pellet containing the sample.
-
A background spectrum of a pure KBr pellet was recorded.
-
The sample pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance versus wavenumber.
Spectral Interpretation and Workflow
The following diagrams illustrate the logical workflow for the interpretation of the acquired spectral data.
Theoretical DFT Insights into the Electronic Structure of 2-Bromo-4-methylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of 2-Bromo-4-methylbenzonitrile (2B4MBN), a molecule of interest in the synthesis of phthalocyanine dyes used in photoredox reactions and photodynamic cancer therapy.[1] Leveraging Density Functional Theory (DFT) calculations, this document elucidates the molecular geometry, vibrational properties, and electronic characteristics of 2B4MBN, offering a foundational understanding for its application in various scientific and medicinal fields.
Introduction
This compound (C₈H₆BrN) is a substituted aromatic compound whose derivatives are pivotal intermediates in the creation of functional dyes.[1][2] Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential interactions in biological and chemical systems. Theoretical studies, particularly those employing DFT, provide a powerful computational lens to investigate these properties at the atomic level. This guide synthesizes findings from computational studies to present a comprehensive overview of 2B4MBN's electronic landscape. The molecule is reported to be almost planar, a structural characteristic that influences its electronic and stacking behaviors.[1][2][3]
Theoretical and Experimental Methodologies
The insights presented herein are derived from a combination of experimental spectroscopic techniques and theoretical DFT calculations.
Experimental Protocols
-
Sample Preparation: The this compound sample used for spectroscopic analysis was of spectral grade, procured from commercial suppliers like Sigma-Aldrich, and used without further purification.[4][5]
-
FTIR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of 2B4MBN were recorded to investigate its vibrational modes.[4] The FTIR spectrum was typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ range.[2][4] The sample was analyzed in the liquid phase using acetone as a solvent.[2][4]
Computational Details
-
Software: The quantum chemical calculations were performed using the Gaussian 09 software package.[4][6]
-
DFT Functional and Basis Set: The molecular geometry and vibrational frequencies of 2B4MBN in its ground state were calculated using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2][4] A common basis set employed for these calculations is 6-311++G(d,p).[2] This combination of functional and basis set is known to provide a good balance between accuracy and computational cost for organic molecules.
-
Analysis Performed: The computational analysis extended beyond geometry optimization and frequency calculations to include:
-
Natural Bond Orbital (NBO) analysis: To investigate hyperconjugative interactions and charge delocalization, which contribute to molecular stability.[2]
-
Frontier Molecular Orbital (FMO) analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to understand the electronic and optical properties of the molecule.[2][7] The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity.[8]
-
Molecular Electrostatic Potential (MEP) analysis: To identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites.[2]
-
Thermodynamic Properties: Calculation of thermodynamic parameters such as entropy, enthalpy, and Gibbs free energy.[2]
-
Results and Discussion
Molecular Geometry
The optimized molecular structure of 2B4MBN, as determined by DFT calculations, reveals a nearly planar arrangement of the non-hydrogen atoms.[1][2] The calculated bond lengths and angles are in good agreement with experimental X-ray diffraction data, although theoretical values are often slightly larger due to the calculations being performed on a single molecule in the gas phase, whereas experimental data is from the crystalline state.[5]
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.91 | |
| C-C (aromatic) | 1.38 - 1.40 | 118 - 122 |
| C-CN | 1.45 | |
| C≡N | 1.16 | |
| C-CH₃ | 1.51 | |
| C-H (aromatic) | 1.08 | |
| C-H (methyl) | 1.09 | |
| C-C-Br | 121.5 | |
| C-C-CN | 119.8 | |
| C-C-C (aromatic) | 119 - 121 |
Note: The values presented are typical ranges derived from DFT studies on similar substituted benzonitriles and may vary slightly depending on the specific level of theory and basis set used.[9]
Vibrational Analysis
The vibrational spectrum of 2B4MBN is complex due to its multiple functional groups. DFT calculations are instrumental in assigning the observed experimental FTIR and FT-Raman bands to specific vibrational modes of the molecule. The molecule has 41 normal modes of vibration.[4]
Table 2: Key Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Experimental FTIR (cm⁻¹) |
| C≡N stretching | ~2230 - 2331 | ~2338 | ~2217 |
| C-H stretching (aromatic) | ~3050 - 3100 | - | - |
| C-H stretching (methyl) | ~2920 - 2980 | - | - |
| C-C stretching (aromatic) | ~1400 - 1600 | ~1612 | ~1648 |
| C-Br stretching | ~500 - 600 | ~522 | - |
| C-H in-plane bending | ~1000 - 1300 | ~1040 | ~1023 |
| C-H out-of-plane bending | ~800 - 950 | - | ~811, 888 |
Note: The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. The assignments are based on studies of similar molecules.[9]
Electronic Properties
The HOMO and LUMO are key orbitals in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[8] A smaller energy gap suggests that the molecule is more reactive.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 6.0 |
Note: These values are representative and can vary based on the computational method.
The distribution of the HOMO is typically localized over the π-system of the benzene ring and the bromine atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the benzonitrile moiety, suggesting this region is susceptible to nucleophilic attack.
The MEP map provides a visual representation of the charge distribution in a molecule. For 2B4MBN, the negative potential (red/yellow regions) is concentrated around the electronegative nitrogen atom of the nitrile group and the bromine atom, making these sites attractive to electrophiles. The positive potential (blue regions) is located around the hydrogen atoms, indicating these are potential sites for nucleophilic interaction.
Visualizing Computational Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Logical workflow of a typical DFT study.
Caption: Relationship between molecular structure and electronic properties.
Conclusion
The theoretical investigation of this compound using Density Functional Theory provides a detailed and fundamental understanding of its electronic structure. The calculated molecular geometry, vibrational frequencies, and electronic properties are in good agreement with available experimental data, validating the computational approach. The analysis of frontier molecular orbitals and the molecular electrostatic potential map offers valuable insights into the molecule's reactivity and potential for intermolecular interactions. This comprehensive electronic structure information is invaluable for the rational design of new materials and for predicting the behavior of 2B4MBN in various chemical and biological environments, thereby aiding in the development of novel therapeutic agents and functional dyes.
References
- 1. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-4-methyl-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. m.youtube.com [m.youtube.com]
- 8. irjweb.com [irjweb.com]
- 9. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
Crystallographic Analysis of 2-Bromo-4-methylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallography data and experimental protocols for the small molecule 2-Bromo-4-methylbenzonitrile. The data presented is crucial for understanding the three-dimensional structure of this compound, which is a valuable intermediate in the synthesis of various functional materials, including phthalocyanine dyes used in photoredox reactions and photodynamic cancer therapy.[1][2]
Crystallographic Data Summary
The single-crystal X-ray diffraction analysis of this compound (C₈H₆BrN) reveals a triclinic crystal system with the space group P1.[1][2] The molecule is nearly planar, with an r.m.s. deviation for the non-hydrogen atoms of 0.008 Å.[1][2][3] The crystal structure is stabilized by weak π–π stacking interactions, which generate columns of molecules along the direction.[1][2][3]
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₆BrN |
| Formula Weight | 196.05 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 7.5168 (11) Å |
| b | 7.8383 (11) Å |
| c | 7.9428 (11) Å |
| α | 69.243 (7)° |
| β | 64.375 (8)° |
| γ | 87.567 (8)° |
| Volume | 391.14 (10) ų |
| Z | 2 |
| Calculated Density | 1.665 Mg m⁻³ |
| Absorption Coefficient | 5.17 mm⁻¹ |
| F(000) | 192 |
| Data Collection | |
| Diffractometer | Bruker Kappa APEXII CCD |
| Reflections Collected | 8084 |
| Independent Reflections | 1921 |
| Reflections with I > 2σ(I) | 1244 |
| R(int) | 0.025 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.033 |
| wR(F²) | 0.084 |
| Goodness-of-fit (S) | 1.01 |
| Data / Restraints / Parameters | 1921 / 0 / 92 |
| Largest diff. peak and hole | 0.44 and -0.49 e Å⁻³ |
Source: Acta Crystallographica Section E, 2009, E65, o3166.[1][2]
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound was achieved through a Sandmeyer reaction.[1] 3-Bromo-4-aminotoluene was first dissolved in hydrochloric acid and cooled to 273 K.[1] An aqueous solution of sodium nitrite was then added to form the diazonium salt, maintaining the temperature between 273-278 K.[1] A heated mixture of aqueous copper(I) cyanide and potassium cyanide was subsequently added to the diazonium salt solution.[1] Colorless, block-like single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an aqueous solution of the crude product.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal with dimensions 0.41 × 0.28 × 0.19 mm was selected for data collection.[1] The data were collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1][2] A multi-scan absorption correction was applied using SADABS.[1]
The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1][2]
Experimental Workflow
The following diagram illustrates the key stages of the experimental process, from synthesis to final structure analysis.
Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound.
References
A Technical Guide to the Solubility of 2-Bromo-4-methylbenzonitrile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methylbenzonitrile. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicted qualitative solubility based on the compound's chemical structure and comparative analysis with similar molecules. Furthermore, it offers detailed experimental protocols for researchers to determine precise quantitative solubility, ensuring the data's applicability to specific research and development needs.
Predicted Qualitative Solubility Profile
The solubility of an organic compound is primarily dictated by its polarity and the principle of "like dissolves like." this compound possesses a polar nitrile (-C≡N) group and a polar carbon-bromine bond, which suggests it will be more soluble in polar solvents than in nonpolar solvents. The presence of the aromatic ring and the methyl group contributes to its nonpolar character.
Based on these structural features and available data for analogous compounds, the following qualitative solubility profile is predicted. For instance, the related compound 4-Bromo-2-methylbenzonitrile is known to be soluble in methanol and insoluble in water. Additionally, spectroscopic studies of this compound have utilized acetone as a solvent, indicating its solubility in this medium[1].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The hydrophobic aromatic ring and methyl group likely dominate over the polar nitrile and bromo groups, leading to poor solubility in water. Aromatic nitriles generally have low water solubility, which decreases with increasing molar mass[2]. |
| Methanol | Polar Protic | Soluble | The polarity of methanol is expected to favorably interact with the polar nitrile and bromo functionalities of the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity should facilitate the dissolution of this compound. |
| Acetone | Polar Aprotic | Soluble | The polar aprotic nature of acetone makes it a good solvent for polar organic compounds. FT-IR and FT-Raman spectra of this compound have been recorded in acetone, confirming its solubility[1]. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |
| Ethyl Acetate | Polar Aprotic | Soluble | The moderate polarity of ethyl acetate should be suitable for dissolving this compound. |
| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene may allow for some interaction with the benzene ring of the solute, but the overall polarity difference will likely limit solubility. |
| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic solvent, hexane is not expected to effectively solvate the polar functional groups of this compound. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline the "Shake-Flask Method," a widely accepted technique for determining the equilibrium solubility of a compound in various solvents.
1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
2. Procedure
a. Preparation of Saturated Solutions
-
Add an excess amount of this compound to a pre-weighed vial for each solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.
-
Record the exact weight of the compound added.
-
Add a known volume or weight of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
b. Equilibration
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The exact time should be determined through preliminary experiments.
c. Sample Collection and Preparation
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered sample.
-
Dilute the filtered sample with a known volume of the appropriate solvent to a concentration within the analytical range of the chosen analytical method.
d. Analysis
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the diluted samples and the calibration standards using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
e. Data Calculation
-
Calculate the concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the quantitative solubility of a compound.
References
An In-Depth Technical Guide to the Key Reactive Sites of 2-Bromo-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key reactive sites on the 2-Bromo-4-methylbenzonitrile molecule. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block in organic synthesis. This document details the reactivity of the aryl bromide, the nitrile moiety, and the methyl group, supported by experimental protocols, quantitative data, and mechanistic insights. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows, ensuring a clear and thorough understanding of the molecule's chemical behavior.
Introduction
This compound is a valuable intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials for photo redox reactions and photodynamic cancer therapy.[1][2][3] Its trifunctional nature, possessing an aryl bromide, a nitrile group, and a methyl group, offers multiple avenues for chemical modification. Understanding the relative reactivity and the specific conditions required to transform each of these functional groups is paramount for its effective utilization in complex synthetic strategies. This guide will systematically explore the chemistry of each reactive site.
Molecular Structure and Spectroscopic Data
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 2, a cyano group at position 1, and a methyl group at position 4.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.04 g/mol |
| Melting Point | 50-55 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.56 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.23 (d, J = 8.0 Hz, 1H), 2.42 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2 |
| FTIR (cm⁻¹) | 2960-2850 (C-H stretch, alkane), 2220 (C≡N stretch, nitrile), 1600-1400 (C=C stretch, aromatic) |
Note: NMR data is for the structurally similar 2-methylbenzonitrile and serves as a close approximation.[4] FTIR data represents characteristic absorption frequencies.[5]
Reactivity at the Aryl Bromide Position
The carbon-bromine bond on the aromatic ring is a primary site for reactivity, particularly for cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This reaction is highly efficient for creating biaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
-
Materials: this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL).
-
Procedure: To a dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed dioxane/water mixture. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Caption: Suzuki-Miyaura coupling reaction pathway.
Grignard Reagent Formation
The aryl bromide can be converted into a Grignard reagent, a potent nucleophile, by reacting with magnesium metal. This organometallic species can then react with a variety of electrophiles.
Experimental Protocol: Formation of (2-Cyano-5-methylphenyl)magnesium bromide and Reaction with Benzaldehyde
-
Materials: this compound (1.0 equiv), Magnesium turnings (1.2 equiv), Anhydrous THF, Iodine (catalytic amount), Benzaldehyde (1.0 equiv).
-
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a small amount of a solution of this compound in anhydrous THF. Initiate the reaction by gentle heating. Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining solution of the aryl bromide dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde in anhydrous THF dropwise. Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
-
Caption: Grignard reagent formation and reaction.
Reactivity of the Nitrile Group
The cyano group is a versatile functional group that can undergo reduction to an amine or hydrolysis to a carboxylic acid.
Reduction to a Primary Amine
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.
Experimental Protocol: Reduction of this compound to (2-Bromo-4-methylphenyl)methanamine
-
Materials: this compound (1.0 equiv), Lithium aluminum hydride (LiAlH₄) (1.5 equiv), Anhydrous THF, H₂O, 15% NaOH solution, H₂O.
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C. Add a solution of this compound in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting mixture until a white precipitate forms. Filter the solid and wash it with THF. The filtrate is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the primary amine.[7]
Caption: Reduction of the nitrile group to a primary amine.
Hydrolysis to a Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis to 2-Bromo-4-methylbenzoic Acid
-
Materials: this compound, Concentrated H₂SO₄, H₂O.
-
Procedure: To a round-bottom flask, add this compound and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and pour it onto ice. The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization.[8]
Caption: Hydrolysis of the nitrile group to a carboxylic acid.
Reactivity of the Methyl Group
The benzylic protons of the methyl group are susceptible to radical reactions and oxidation.
Benzylic Bromination
The methyl group can be selectively brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.
Experimental Protocol: Benzylic Bromination to 2-Bromo-4-(bromomethyl)benzonitrile
-
Materials: this compound (1.0 equiv), N-Bromosuccinimide (NBS) (1.1 equiv), Azobisisobutyronitrile (AIBN) (catalytic amount), CCl₄.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in CCl₄. Add NBS and AIBN. Heat the mixture to reflux, using a light source to initiate the reaction if necessary. Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the succinimide byproduct. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.
Oxidation to a Carboxylic Acid
Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl group to a carboxylic acid.
Experimental Protocol: Oxidation to 2-Bromo-4-cyanobenzoic Acid
-
Materials: this compound, Potassium permanganate (KMnO₄), Water, Na₂CO₃ (optional, for basic conditions).
-
Procedure: In a round-bottom flask, dissolve this compound in water (and optionally Na₂CO₃ to maintain basic pH). Heat the mixture to reflux and add a solution of KMnO₄ in water portion-wise. Continue refluxing until the purple color of the permanganate disappears. Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.[9]
Aromatic Ring Reactivity
Electrophilic Aromatic Substitution
The benzene ring itself can undergo electrophilic aromatic substitution. The directing effects of the existing substituents must be considered. The bromine atom is an ortho-, para-director, the methyl group is also an ortho-, para-director, and the nitrile group is a meta-director. The positions ortho and para to the activating methyl group and ortho/para to the deactivating but ortho/para directing bromine are electronically enriched. The nitrile group strongly deactivates the ring, particularly at the ortho and para positions relative to it. Therefore, electrophilic attack is most likely to occur at the positions influenced by the activating methyl and the bromine.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) is generally difficult on this ring system unless activated by strong electron-withdrawing groups in the ortho or para position to a leaving group. The nitrile group does provide some activation, but typically harsh conditions or a very strong nucleophile would be required to displace the bromide.[10][11]
Conclusion
This compound is a molecule with three distinct reactive sites, each offering a gateway to a diverse range of chemical transformations. The aryl bromide is amenable to powerful C-C and C-heteroatom bond-forming reactions. The nitrile group can be readily converted to either a primary amine or a carboxylic acid, providing access to different classes of compounds. The methyl group allows for functionalization at the benzylic position. A thorough understanding of the specific reaction conditions required to selectively target each of these sites, as outlined in this guide, is crucial for harnessing the full synthetic potential of this versatile building block in the design and synthesis of complex organic molecules.
References
- 1. rsc.org [rsc.org]
- 2. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. brainly.com [brainly.com]
- 11. atlas.org [atlas.org]
Potential hazards and toxicology of 2-Bromo-4-methylbenzonitrile
An In-Depth Technical Guide to the Potential Hazards and Toxicology of 2-Bromo-4-methylbenzonitrile
Introduction
This compound (CAS No. 42872-73-1) is a substituted aromatic nitrile compound. Structurally, it features a benzene ring substituted with a bromo group, a methyl group, and a nitrile (cyano) group. Such compounds serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and specialized dyes[1][2]. Given its role as a chemical building block, professionals in research and drug development may handle this compound, necessitating a thorough understanding of its toxicological profile and associated hazards.
This guide provides a comprehensive technical overview of the known and potential hazards of this compound. It is structured to provide not just data, but also a logical framework for risk assessment and safe handling, acknowledging the existing data gaps and providing expert insights based on the toxicology of structurally related compounds.
Section 1: Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to assessing its potential for exposure and absorption. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 42872-73-1 | [3][4][5] |
| Molecular Formula | C₈H₆BrN | [3] |
| Molecular Weight | 196.04 g/mol | [3] |
| Appearance | White to off-white powder/crystalline solid | [3] |
| Melting Point | 50-55 °C | [3] |
| Boiling Point | 110 °C at 5 mmHg | [5] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Density | 1.51 g/cm³ | [5] |
| Solubility | Data not widely available; likely insoluble in water | Inferred from structure |
Section 2: Hazard Identification and Classification
The primary documented hazard for this compound is acute oral toxicity. However, older classification systems and data from structural analogs suggest that other hazards should be considered.
Globally Harmonized System (GHS) Classification
The GHS classification provides a standardized approach to hazard communication.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | [3][5][6] |
Expert Insight: The classification as "Acute Toxicity, Oral, Category 4" is consistently reported by major chemical suppliers[3][5]. This classification corresponds to a presumed oral LD₅₀ value in the range of 300-2000 mg/kg for rats. While no specific LD₅₀ study for this compound is publicly available, this classification provides a critical starting point for risk assessment.
Other Potential Hazards
Some suppliers also list older European hazard codes, specifically Xn (Harmful) and Xi (Irritant), with the risk phrase R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed)[4]. This suggests that while the acute dermal and inhalation toxicities may not meet the threshold for a GHS Category 4 classification, they are not negligible.
Furthermore, safety data for the isomeric compound 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5) includes classifications for skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity - single exposure (respiratory irritation)[7][8]. Due to the close structural similarity, it is prudent for researchers to assume that this compound may present similar skin, eye, and respiratory irritation hazards until specific data becomes available.
Section 3: Toxicological Profile
A detailed toxicological assessment requires examining multiple endpoints. For this compound, significant data gaps exist, necessitating a cautious approach.
Acute Toxicity
-
Oral: Classified as harmful if swallowed (GHS Category 4)[3][5]. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting. As with other nitriles, there is a potential for the release of cyanide ions in vivo through metabolic processes, which can lead to systemic toxicity, including dizziness, headache, respiratory distress, and in severe cases, convulsions and death[9].
-
Dermal: Not officially classified under GHS. However, the R21 risk phrase from older systems suggests it may be harmful in contact with skin[4]. Absorption through the skin is a potential route of exposure.
-
Inhalation: Not officially classified under GHS. The R20 risk phrase suggests it may be harmful if inhaled[4]. As a powder, inhalation of dust is the primary concern and may cause respiratory tract irritation[7][8].
Skin and Eye Irritation
There is no specific irritation data for this compound. However, based on data for its isomers, it should be handled as a potential skin and eye irritant[7][8]. Direct contact may cause redness, itching, and pain. Eye contact could result in serious irritation, characterized by redness, watering, and discomfort.
Genotoxicity and Mutagenicity
No specific genotoxicity studies for this compound were found. However, the broader class of nitrile compounds has a mixed profile.
-
Some nitrile-containing fragrance ingredients have tested positive in in vitro genotoxicity assays (e.g., Ames test, chromosome aberration test) but were found to be negative in confirmatory in vivo micronucleus assays[10].
-
Benzonitrile, a parent compound, was negative in the Ames test but did show evidence of inducing DNA damage in a comet assay[11].
-
The presence of a bromo-aromatic structure can sometimes be associated with mutagenic potential. For instance, 2-bromo-3'-chloropropiophenone was found to be mutagenic, clastogenic, and aneugenic, with its activity mediated by reactive metabolites[12].
Causality and Experimental Choice: The standard battery of genotoxicity tests begins with in vitro assays like the Ames test for point mutations and a micronucleus or chromosomal aberration test for chromosomal damage. These are sensitive screening tools. A positive result in an in vitro test does not always translate to a hazard in a whole organism due to metabolic differences. Therefore, in vivo follow-up studies, like the rodent micronucleus test, are critical for determining if the genotoxic potential is expressed systemically. Given the data on related compounds, the genotoxic potential of this compound cannot be ruled out and represents a significant data gap.
Carcinogenicity, Teratogenicity, and Reproductive Toxicity
There is no data available to assess the carcinogenic, teratogenic, or reproductive toxicity of this compound. The absence of data means a hazard cannot be excluded.
Toxicological Hazard Assessment Workflow
The following diagram illustrates a logical workflow for assessing the toxicological hazards of a compound like this compound, highlighting the current data gaps.
Caption: Toxicological Hazard Assessment Workflow.
Section 4: Exposure Controls and Personal Protection
Given the known and potential hazards, stringent exposure controls are mandatory when handling this compound.
Engineering Controls
-
Primary Control: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Containment: For larger quantities, use of a glove box or other closed-system transfer methods should be considered.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166)[13].
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.
-
Lab Coat: A standard lab coat is required. For tasks with a higher potential for splashing or dust generation, a chemically resistant apron or suit should be worn.
-
-
Respiratory Protection: If work cannot be conducted in a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is necessary[3].
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[5].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[5].
-
Remove contaminated clothing immediately and wash it before reuse[7].
Hierarchy of Controls for Safe Handling
The most effective way to manage risk is to follow the hierarchy of controls, which prioritizes control measures from most to least effective.
Caption: Hierarchy of Controls for Safe Handling.
Section 5: Experimental Protocols - First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. Medical personnel should be made aware of the material involved and its potential for cyanide-like toxicity.
| Exposure Route | Protocol | Source(s) |
| Ingestion | 1. Rinse mouth thoroughly with water. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Call a POISON CENTER or doctor immediately. | [5] |
| Inhalation | 1. Move the victim to fresh air immediately. 2. If breathing is difficult, give oxygen. 3. If not breathing, give artificial respiration (avoid mouth-to-mouth). 4. Seek immediate medical attention. | [5][7] |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if irritation develops or persists. | [5][7] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention. | [5][7] |
Section 6: Handling and Storage
Handling Protocol
-
Risk Assessment: Before beginning work, perform a task-specific risk assessment.
-
Location: Handle only inside a chemical fume hood.
-
Dispensing: Avoid creating dust when weighing or transferring the material. Use techniques like weighing by difference or using a spatula to gently handle the solid.
-
Contamination: Avoid contact with skin, eyes, and clothing.
-
Ingestion/Inhalation: Avoid ingestion and inhalation of dust[7].
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials[7].
-
Container: Keep the container tightly closed and sealed.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
Section 7: Stability and Reactivity
-
Reactivity: No specific hazardous reactions are reported under normal conditions.
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and potentially hydrogen cyanide (HCN)[7].
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ブロモ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS#:42872-73-1 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. chemical-label.com [chemical-label.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the Historical Synthesis of 2-Bromo-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis of 2-bromo-4-methylbenzonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals. The primary historical route to this compound involves a multi-step process culminating in a Sandmeyer reaction. This document provides a detailed overview of this synthetic pathway, including experimental protocols, quantitative data, and logical diagrams to elucidate the reaction sequence.
Primary Historical Synthesis Route: A Multi-Step Pathway
The most well-documented historical synthesis of this compound commences with the readily available starting material, p-toluidine. The overall transformation is achieved through a sequence of reactions involving protection of the amino group, electrophilic bromination, deprotection, diazotization, and finally, a Sandmeyer cyanation.
Logical Flow of the Synthesis
The following diagram illustrates the overall workflow for the synthesis of this compound from p-toluidine.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylation | p-Toluidine | Acetic anhydride, Acetic acid | Acetic acid | Reflux | 2.5 - 3.0 | High |
| 2 | Bromination | N-Acetyl-p-toluidine | Bromine | Acetic acid | 50 - 55 | 1.0 | 51 - 57 (overall for steps 1-3)[1] |
| 3 | Hydrolysis | 3-Bromo-4-acetamidotoluene | Concentrated HCl, NaOH | Water | Reflux | 3.0 | 51 - 57 (overall for steps 1-3)[1] |
| 4 | Diazotization | 2-Bromo-4-methylaniline | NaNO₂, HCl | Water | 0 - 5 | 0.5 | High (used in situ) |
| 5 | Sandmeyer Cyanation | 2-Bromo-4-methylbenzenediazonium salt | CuCN, KCN | Water | 60 | - | Good (Specific yield not reported) |
Experimental Protocols
Detailed methodologies for the key steps in the synthesis are provided below.
Step 1 & 2: Acetylation and Bromination of p-Toluidine
Materials:
-
p-Toluidine: 320-325 g
-
Glacial acetic acid: 1100-1200 mL
-
Acetic anhydride: 45-55 mL
-
Liquid bromine: 450-500 g
-
Ice water
Procedure:
-
In a 3L three-neck flask equipped with a stirrer and reflux condenser, a mixture of p-toluidine, glacial acetic acid, and acetic anhydride is heated to reflux and maintained for 2.5-3.0 hours.[1]
-
The reaction mixture is then allowed to cool to 35-45°C.
-
Liquid bromine is added dropwise to the stirred solution, maintaining the temperature between 50-55°C. The addition is followed by stirring for an additional hour.[1]
-
The reaction mixture is poured into 10-20 L of ice water to precipitate the product.
-
The solid precipitate, 3-bromo-4-acetamidotoluene, is collected by filtration, washed with water, and dried.
Step 3: Hydrolysis of 3-Bromo-4-acetamidotoluene
Materials:
-
3-Bromo-4-acetamidotoluene (from Step 2)
-
Glacial acetic acid: 700-800 mL
-
Concentrated hydrochloric acid: 700-800 mL
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
The crude 3-bromo-4-acetamidotoluene is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid in a 3L single-neck flask.
-
The solution is heated to reflux for 3.0 hours.[1]
-
Upon cooling, the hydrochloride salt of 2-bromo-4-methylaniline precipitates and is collected.
-
The hydrochloride salt is suspended in water and neutralized with a sodium hydroxide solution to liberate the free amine, 2-bromo-4-methylaniline, as an oily substance.
-
The product is then purified by vacuum distillation, yielding 2-bromo-4-methylaniline with an overall yield of 51-57% from p-toluidine.[1]
Step 4 & 5: Diazotization and Sandmeyer Cyanation of 2-Bromo-4-methylaniline
This procedure is adapted from a similar synthesis of this compound from 3-bromo-4-aminotoluene.
Materials:
-
2-Bromo-4-methylaniline (assuming 10 g, ~54 mmol as a starting point)
-
Hydrochloric acid (17% solution): 30 mL
-
Sodium nitrite (NaNO₂): 4.3 g in 9 mL water
-
Copper(I) cyanide (CuCN) (6% aqueous solution)
-
Potassium cyanide (KCN) (40% aqueous solution)
-
Ice-salt mixture
Procedure:
-
2-Bromo-4-methylaniline is dissolved in 17% hydrochloric acid in a suitable reaction vessel.
-
The mixture is cooled to 0°C (273 K) using an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise over 5 minutes, while maintaining the temperature between 0-5°C (273-278 K) to form the diazonium salt.
-
In a separate vessel, a mixture of aqueous solutions of copper(I) cyanide and potassium cyanide is heated to 60°C (333 K).
-
The cold diazonium salt solution is then added to the hot copper cyanide solution.
-
After the reaction is complete, the mixture is worked up to isolate the this compound. The product can be purified by crystallization.
Reaction Mechanisms
The synthesis involves several fundamental organic reactions. The key transformations are the electrophilic aromatic substitution (bromination) and the radical-nucleophilic aromatic substitution (Sandmeyer reaction).
Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a free radical mechanism involving a single electron transfer from the copper(I) catalyst to the diazonium salt.
Conclusion
The historical synthesis of this compound is a classic example of multi-step organic synthesis, relying on fundamental reactions such as electrophilic aromatic substitution and the Sandmeyer reaction. While modern synthetic methods may offer more efficient and environmentally benign alternatives, understanding these historical routes provides valuable insight into the evolution of synthetic chemistry and the enduring utility of these foundational reactions. The provided protocols and data serve as a valuable resource for researchers and professionals in the field, offering a solid foundation for the synthesis and further derivatization of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-methylbenzonitrile with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] These application notes provide a detailed guide for the Suzuki-Miyaura coupling of 2-Bromo-4-methylbenzonitrile with various arylboronic acids to synthesize 2-aryl-4-methylbenzonitrile derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.
The general transformation is depicted below:
Scheme 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-aryl-4-methylbenzonitrile product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Several factors are crucial for a successful Suzuki-Miyaura coupling reaction:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich ligands often improve catalytic activity and stability.
-
Base: An appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous solution, must be chosen to ensure the solubility of all reactants.
-
Inert Atmosphere: As the Pd(0) catalyst can be sensitive to oxygen, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and structurally similar substrates with various arylboronic acids. This data is compiled to provide a comparative overview and a starting point for reaction optimization.
| Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylbenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylbenzonitrile | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 90-98 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylbenzonitrile | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 8 | 80-90 |
| 3-Thienylboronic acid | 4-Methyl-2-(thiophen-3-yl)benzonitrile | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
Note: The yields presented are based on literature for structurally similar substrates (e.g., 2-bromobenzonitrile, 2-bromo-4-methylpyridine) and serve as a predictive guide. Actual yields may vary depending on the specific reaction conditions and optimization.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols can be adapted for different scales and specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methylbenzonitrile.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Arylboronic acid (0.75 mmol, 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv.) as a 2M aqueous solution
-
N,N-Dimethylformamide (DMF) (4 mL, degassed)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the degassed DMF and the aqueous sodium carbonate solution.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
This flowchart outlines the typical experimental procedure for performing a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Application Notes: 2-Bromo-4-methylbenzonitrile as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-methylbenzonitrile as a key starting material in the synthesis of pharmaceutical intermediates, with a particular focus on the angiotensin II receptor antagonist, Telmisartan.
Introduction
This compound is a versatile aromatic building block in organic synthesis. Its structure, featuring a bromo substituent amenable to cross-coupling reactions and a nitrile group that can be hydrolyzed to a carboxylic acid, makes it a valuable precursor for the synthesis of complex molecules. A significant application of this compound is in the synthesis of the biphenyl core structure of 'sartan' class antihypertensive drugs, such as Telmisartan.
The primary synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a 4'-methylbiphenyl-2-carbonitrile intermediate. This intermediate then undergoes further functionalization to introduce the benzimidazole moiety characteristic of Telmisartan.
Synthetic Pathway Overview
The overall synthetic route from this compound to Telmisartan involves three key stages:
-
Formation of the Biphenyl Core: A Suzuki-Miyaura coupling reaction between this compound and a suitable boronic acid or ester to form 4'-methylbiphenyl-2-carbonitrile (also known as o-tolylbenzonitrile, OTBN).
-
Side-Chain Functionalization: Radical bromination of the methyl group of OTBN to yield 4'-(bromomethyl)-2'-cyanobiphenyl.
-
Coupling and Hydrolysis: N-alkylation of the pre-formed benzimidazole core of Telmisartan with 4'-(bromomethyl)-2'-cyanobiphenyl, followed by the hydrolysis of the nitrile group to the final carboxylic acid.
Below is a diagram illustrating the key transformations in the synthesis of a Telmisartan intermediate starting from this compound.
Caption: Synthetic pathway from this compound to Telmisartan.
Experimental Protocols
The following are detailed protocols for the key synthetic steps.
Protocol 1: Synthesis of 4'-Methylbiphenyl-2-carbonitrile (OTBN) via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with p-tolylboronic acid.
Materials:
-
This compound
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of 4'-(Bromomethyl)-2'-cyanobiphenyl
This protocol details the radical bromination of the methyl group of 4'-Methylbiphenyl-2-carbonitrile.
Materials:
-
4'-Methylbiphenyl-2-carbonitrile (OTBN)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium thiosulfate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 4'-Methylbiphenyl-2-carbonitrile (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02 eq).
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with the light source for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data:
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >97% |
Protocol 3: Synthesis of 2-Cyano-Telmisartan Intermediate
This protocol describes the N-alkylation of the Telmisartan benzimidazole core with 4'-(bromomethyl)-2'-cyanobiphenyl.
Materials:
-
2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole
-
4'-(Bromomethyl)-2'-cyanobiphenyl
-
Potassium hydroxide (KOH) or other suitable base
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole (1.0 eq) in acetone, add powdered potassium hydroxide (1.2 eq) with stirring at room temperature.
-
Add a solution of 4'-(bromomethyl)-2'-cyanobiphenyl (1.1 eq) in acetone dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-cyano-Telmisartan intermediate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield | >90% |
| Purity (by HPLC) | >95% |
Protocol 4: Hydrolysis to Telmisartan
This protocol outlines the final step of hydrolyzing the nitrile group to the carboxylic acid to yield Telmisartan.
Materials:
-
2-Cyano-Telmisartan intermediate
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Methanol
-
Acetic acid
-
Water
Procedure:
-
To a reaction vessel, add the crude 2-Cyano-Telmisartan intermediate and ethylene glycol.
-
Add potassium hydroxide (a significant excess, e.g., 5-10 eq).
-
Heat the reaction mixture to 150-160 °C and stir for 15-20 hours. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with methanol and then water.
-
Acidify the solution with acetic acid to a pH of approximately 4-5 to precipitate the Telmisartan.
-
Stir the suspension for 1-2 hours at room temperature to complete precipitation.
-
Filter the solid, wash with water, and dry under vacuum to obtain Telmisartan.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >99.5% |
Experimental Workflow Diagram
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a pharmaceutical intermediate.
Caption: General experimental workflow for synthesis and purification.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance have made it an invaluable tool, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-methylbenzonitrile, a versatile building block in the synthesis of various biologically active compounds.
The reaction involves the coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The nitrile group present on the aromatic ring is generally well-tolerated under these conditions, making this a highly effective method for the synthesis of 2-amino-4-methylbenzonitrile derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Ligand Exchange/Coordination: The amine coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the active Pd(0) catalyst.
The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides, providing a predictive framework for the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 4-12 | 85-95 |
| Pd(OAc)₂ (2) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 8-16 | 80-90 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | 75-85 |
| [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | K₂CO₃ (2.0) | tBuOH | 80 | 16-24 | 70-80 |
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols: Hydrolysis of 2-Bromo-4-methylbenzonitrile to 2-bromo-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical hydrolysis of 2-bromo-4-methylbenzonitrile to 2-bromo-4-methylbenzoic acid, a valuable intermediate in pharmaceutical synthesis. The protocols for both acidic and basic hydrolysis are presented, allowing researchers to choose the most suitable method based on substrate compatibility and available resources.
Introduction
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This process, known as hydrolysis, can be effectively carried out under both acidic and basic conditions. The choice between the two pathways often depends on the overall molecular structure and the presence of other functional groups that might be sensitive to the reaction conditions. 2-Bromo-4-methylbenzoic acid is a key building block in the synthesis of various pharmaceutically active molecules and other complex organic compounds.
Chemical and Physical Data
A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.
| Property | This compound (Starting Material) | 2-bromo-4-methylbenzoic acid (Product) |
| Molecular Formula | C₈H₆BrN | C₈H₇BrO₂ |
| Molecular Weight | 196.04 g/mol | 215.04 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Melting Point | 53-55 °C | 143-147 °C |
| CAS Number | 42872-73-1 | 7697-27-0 |
Reaction Pathway
The overall chemical transformation is the hydrolysis of the nitrile functional group to a carboxylic acid.
Caption: General reaction scheme for the hydrolysis of this compound.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are detailed below: Acidic Hydrolysis and Alkaline Hydrolysis.
Protocol 1: Acidic Hydrolysis
This protocol utilizes a strong acid, such as sulfuric acid, to catalyze the hydrolysis of the nitrile.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water to the flask. Caution: The addition of water to concentrated sulfuric acid is highly exothermic and should be done slowly and with cooling.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over crushed ice.
-
The crude 2-bromo-4-methylbenzoic acid will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any residual acid.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acidic impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-bromo-4-methylbenzoic acid.
-
Expected Yield: 75-85%
Protocol 2: Alkaline Hydrolysis
This protocol employs a strong base, such as sodium hydroxide, to facilitate the hydrolysis.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.5 eq) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2.
-
The 2-bromo-4-methylbenzoic acid will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
-
Purification:
-
Wash the collected solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2-bromo-4-methylbenzoic acid.
-
Expected Yield: 80-90%
Workflow Diagrams
Caption: Experimental workflow for the acidic hydrolysis protocol.
Caption: Experimental workflow for the alkaline hydrolysis protocol.
Characterization of 2-bromo-4-methylbenzoic acid
The identity and purity of the synthesized 2-bromo-4-methylbenzoic acid can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 143-147 °C |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton. The integration and splitting patterns should be consistent with the structure. |
| ¹³C NMR | Peaks corresponding to the eight distinct carbon atoms in the molecule, including the carboxylic acid carbonyl carbon. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Br stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (214/216 g/mol due to bromine isotopes). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
The hydrolysis reaction can be exothermic; ensure proper temperature control.
-
Dispose of all chemical waste according to institutional and local regulations.
These detailed protocols and application notes should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The choice of method will depend on the specific requirements of the synthetic route and the available laboratory facilities.
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-methylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[3][4]
For a substrate such as 2-Bromo-4-methylbenzonitrile, which contains both an electron-withdrawing nitrile group and an electron-donating methyl group, the Sonogashira coupling provides a direct route to synthesize 2-alkynyl-4-methylbenzonitrile derivatives. These products are valuable intermediates for the construction of more complex molecular architectures. This document provides detailed protocols for both traditional copper-co-catalyzed and modern copper-free Sonogashira coupling conditions, which can serve as a robust starting point for the alkynylation of this compound.
Catalytic Cycle Overview
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which yields the coupled product and regenerates the active palladium(0) catalyst.[1][5] In copper-free variants, the alkyne is typically activated by coordinating to the palladium center after oxidative addition, followed by deprotonation by a base.[5][6]
Quantitative Data Summary
The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound. Yields are highly dependent on the specific alkyne and precise conditions used.
Table 1: Representative Palladium/Copper Co-Catalyzed Conditions
| Entry | Catalyst (mol%) | Co-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | — | Et₃N (2) | THF | 65 | 12 | Good-Exc. |
| 2 | Pd(OAc)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (1 mL)* | DMF | 100 | 3 | 72-96[7] |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | — | i-Pr₂NH (3) | Toluene | 80 | 16 | Good-Exc. |
Note: In this case, the amine base can also serve as a co-solvent.
Table 2: Representative Copper-Free Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | sXPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | Good-Exc. |
| 2 | [DTBNpP]Pd(crotyl)Cl (2.5) | — | TMP (2) | DMSO | RT - 60 | 2-18 | 65-92[8] |
| 3 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Cs₂CO₃ (2) | ACN | 80 | 12 | Good-Exc. |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol describes a standard method using a palladium catalyst and a copper(I) iodide co-catalyst.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under a counterflow of inert gas.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can be advantageous for synthesizing molecules where copper contamination is a concern.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-3 mol%)
-
Phosphine Ligand (e.g., sXPhos, P(t-Bu)₃) (4-8 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMSO)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium precatalyst, the phosphine ligand, and the base under a counterflow of inert gas.
-
Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-alkynyl-4-methylbenzonitrile.
-
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for performing the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4-methylbenzonitrile in Novel Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-bromo-4-methylbenzonitrile as a key intermediate in the synthesis of novel functional materials, particularly substituted phthalocyanines. The following sections detail the synthesis of the precursor, its conversion into advanced materials, and the characterization of their key properties.
Introduction to this compound in Material Science
This compound is a versatile organic compound that serves as a crucial building block for the synthesis of complex macrocyclic molecules, most notably phthalocyanines.[1][2] Its structure, featuring a reactive bromo group and a nitrile functionality on a toluene backbone, allows for its use in cyclotetramerization reactions to form highly conjugated phthalocyanine systems. These resulting materials are of significant interest in various fields of material science due to their intense color, high thermal and chemical stability, and unique photophysical and electrochemical properties.[3]
Derivatives of this compound are precursors to phthalocyanine dyes that have shown promise in applications such as photo redox reactions and photodynamic cancer therapy.[1] The substitution pattern on the phthalocyanine ring, originating from the precursor, plays a critical role in tuning the material's solubility, aggregation behavior, and electronic properties, making this compound a valuable starting material for creating tailored functional molecules.
Synthesis of this compound
A common route for the synthesis of this compound involves the Sandmeyer reaction, starting from 3-bromo-4-aminotoluene.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-4-aminotoluene
-
Hydrochloric acid (HCl, 17%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice-salt mixture
-
Water
Procedure:
-
Dissolve 10 g (54 mmol) of 3-bromo-4-aminotoluene in 30 ml of 17% hydrochloric acid.
-
Cool the mixture to 273 K in an ice-salt bath.
-
Slowly add an aqueous solution of 4.3 g of sodium nitrite in 9 ml of water to the mixture over 5 minutes, maintaining the temperature between 273-278 K to form the diazonium salt.
-
In a separate flask, prepare a mixture of a 6% aqueous solution of Cu(I) cyanide and a 40% aqueous solution of KCN. Heat this mixture to 333 K.
-
Add the heated cyanide solution to the cold, neutralized diazonium salt solution.
-
After the reaction is complete, work up the mixture to isolate the crude product.
-
Obtain colorless blocks of this compound by slow evaporation of the solvent.[2]
Physical and Crystallographic Data:
The following table summarizes key physical and crystallographic data for this compound.
| Property | Value |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.05 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5168 (11) |
| b (Å) | 7.8383 (11) |
| c (Å) | 7.9428 (11) |
| α (°) | 69.243 (7) |
| β (°) | 64.375 (8) |
| γ (°) | 87.567 (8) |
| Volume (ų) | 391.14 (10) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| Crystal Size (mm) | 0.41 x 0.28 x 0.19 |
Data sourced from a single-crystal X-ray diffraction study.[2]
Application in the Synthesis of Substituted Phthalocyanines
This compound serves as a precursor for the synthesis of octamethyl-substituted phthalocyanines. The general method involves the cyclotetramerization of the corresponding phthalonitrile derivative in the presence of a metal salt or a strong base.
Representative Experimental Protocol: Synthesis of a Metal-Free Octamethyl-Substituted Phthalocyanine
This protocol describes a general method for the synthesis of a metal-free phthalocyanine from a phthalonitrile precursor.
Materials:
-
A phthalonitrile derivative (e.g., 4,5-dimethylphthalonitrile, derived from this compound)
-
Lithium
-
High-boiling point solvent (e.g., n-pentanol, n-hexanol, or 2-dimethylaminoethanol)
-
1,8-Diazabicycloundec-7-ene (DBU) (for metal-free synthesis)
-
Glacial acetic acid
Procedure:
-
Formation of the Dilithium Phthalocyanine:
-
In a reaction flask under an inert atmosphere, dissolve the phthalonitrile derivative in a high-boiling point solvent like n-hexanol.
-
Add small pieces of metallic lithium to the solution.
-
Heat the reaction mixture to 150 °C for 2 hours. The formation of the dilithium phthalocyanine complex is typically indicated by a color change.
-
-
Demetalation to Form Metal-Free Phthalocyanine:
-
Cool the reaction mixture to room temperature.
-
Slowly add glacial acetic acid to the mixture to protonate the phthalocyanine core and precipitate the metal-free derivative. This process usually takes about 30 minutes.
-
Filter the precipitate and wash it thoroughly with water and then with a suitable organic solvent to remove impurities.
-
Dry the resulting solid to obtain the metal-free phthalocyanine.
-
Properties of Substituted Phthalocyanines
The introduction of substituents like the methyl groups derived from this compound significantly influences the photophysical and electrochemical properties of the resulting phthalocyanines.
Photophysical Properties:
Substituted phthalocyanines exhibit strong absorption in the Q-band region (600-750 nm) and the Soret band (or B band) region (300-450 nm).[3] The exact position of these bands and the fluorescence quantum yield are sensitive to the nature and position of the substituents, as well as the solvent.
Table of Typical Photophysical Properties for Substituted Metal-Free Phthalocyanines:
| Property | Typical Value Range |
| Q-band Absorption Maximum (nm) | 650 - 750 |
| Soret Band Absorption Maximum (nm) | 330 - 380 |
| Fluorescence Emission Maximum (nm) | 680 - 780 |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.7 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.2 - 0.8 |
Note: These values are representative and can vary significantly based on the specific substitution pattern and the measurement conditions.
Electrochemical Properties:
The redox behavior of phthalocyanines is crucial for their application in organic electronics. They typically exhibit reversible oxidation and reduction processes centered on the phthalocyanine macrocycle.
Table of Typical Electrochemical Properties for Substituted Metal-Free Phthalocyanines:
| Process | Potential Range (V vs. Fc/Fc⁺) |
| First Oxidation (Pc⁻/Pc) | +0.5 to +1.0 |
| Second Oxidation (Pc/Pc⁺) | +1.0 to +1.5 |
| First Reduction (Pc²⁻/Pc⁻) | -1.0 to -1.5 |
| Second Reduction (Pc³⁻/Pc²⁻) | -1.5 to -2.0 |
Note: These values are indicative and depend on the substituents, solvent, and supporting electrolyte.
Novel Material Science Applications
The unique properties of phthalocyanines derived from precursors like this compound make them suitable for a range of advanced applications.
-
Photodynamic Therapy (PDT): Their strong absorption in the red region of the visible spectrum and high singlet oxygen quantum yields make them excellent photosensitizers for PDT, a non-invasive cancer treatment.[1]
-
Organic Semiconductors: The ability to undergo reversible redox processes allows for their use as active materials in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
-
Non-linear Optics: The extensive π-conjugated system of phthalocyanines gives rise to significant non-linear optical properties, making them candidates for applications in optical limiting and data storage.
-
Sensors: Changes in the absorption or fluorescence spectra of phthalocyanines upon interaction with specific analytes can be exploited for the development of chemical sensors.
Visualizations
Synthesis Workflow for this compound
Caption: Synthesis of this compound.
Logical Pathway from Precursor to Functional Material
Caption: From Precursor to Application.
References
Synthesis of Substituted Biphenyls Using 2-Bromo-4-methylbenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 2-Bromo-4-methylbenzonitrile as a key building block. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
Substituted biphenyl moieties are prevalent in a wide array of pharmacologically active compounds and functional materials. The ability to efficiently synthesize these structures from readily available starting materials is of paramount importance in drug discovery and development. This compound offers a valuable starting point, featuring a reactive bromine atom for cross-coupling and a nitrile group that can be further functionalized.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle, which is central to this transformation, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids under typical reaction conditions. While specific yields for this compound may vary depending on the specific boronic acid and optimized conditions, this data provides a general expectation of the reaction's efficiency. The electronic nature of the substituents on the arylboronic acid can influence the reaction outcome, with electron-donating groups often leading to higher yields.
| Arylboronic Acid | Substituent Type | Product | Representative Yield (%) |
| Phenylboronic acid | Neutral | 4-Methyl-[1,1'-biphenyl]-2-carbonitrile | 85-95 |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carbonitrile | 90-98 |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 4'-Chloro-4-methyl-[1,1'-biphenyl]-2-carbonitrile | 80-90 |
| 3-Aminophenylboronic acid | Electron-Donating | 3'-Amino-4-methyl-[1,1'-biphenyl]-2-carbonitrile | 85-95 |
| 2-Methylphenylboronic acid | Sterically Hindered | 4,2'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile | 75-85 |
| 4-Acetylphenylboronic acid | Electron-Withdrawing | 4'-Acetyl-4-methyl-[1,1'-biphenyl]-2-carbonitrile | 80-90 |
Note: Yields are based on published data for similar Suzuki-Miyaura cross-coupling reactions and should be considered as a guideline. Optimization of reaction conditions is recommended for each specific substrate combination.
Experimental Protocols
This section provides a general and a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
General Experimental Workflow
The synthesis of substituted biphenyls via Suzuki-Miyaura coupling follows a standardized workflow that ensures an inert atmosphere and proper handling of reagents.
Detailed Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Reagents and materials for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 196 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. Finally, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (e.g., 35 mg, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted biphenyl product.
Applications in Drug Development
The substituted biphenyls synthesized from this compound are valuable scaffolds in medicinal chemistry. The nitrile group can serve as a precursor to other functional groups such as carboxylic acids, amines, or tetrazoles, which are commonly found in pharmacologically active molecules. For instance, biphenyltetrazole derivatives are well-known angiotensin II receptor antagonists used in the treatment of hypertension. The ability to readily introduce diverse substituents on one of the phenyl rings via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides an efficient and versatile route for the synthesis of a wide range of substituted biphenyls. The protocols and data presented in this document offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to utilize this valuable building block in their research endeavors. The ability to systematically modify the biphenyl scaffold allows for the fine-tuning of molecular properties, which is essential for the development of new therapeutic agents and advanced materials.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-4-methylbenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited and established method for the synthesis of this compound is the Sandmeyer reaction. This process involves the diazotization of 3-Bromo-4-aminotoluene, followed by a cyanation reaction using a copper(I) cyanide and potassium cyanide mixture.[1] This route is generally preferred due to its well-defined starting materials and reaction pathway.
Q2: Are there alternative synthetic routes to this compound?
A2: An alternative approach is the direct electrophilic bromination of 4-methylbenzonitrile. However, this method presents significant challenges in achieving regioselectivity. The starting material, 4-methylbenzonitrile, has two directing groups on the aromatic ring: a methyl group (-CH₃), which is an activating ortho-, para-director, and a nitrile group (-CN), which is a deactivating meta-director.[2][3] This combination can lead to a mixture of brominated isomers, making the isolation of the desired 2-bromo isomer difficult and potentially lowering the overall yield.
Q3: What are the expected side products in the Sandmeyer synthesis of this compound?
A3: In the Sandmeyer reaction, potential side products can arise from several pathways. The most common side product is the corresponding phenol (2-hydroxy-4-methylbenzonitrile), formed from the reaction of the diazonium salt with water. Other possible byproducts include biaryl compounds, which can result from the radical mechanism of the Sandmeyer reaction.[4]
Q4: How can I monitor the progress of the diazotization reaction?
A4: The completion of the diazotization of the primary aromatic amine can be monitored using starch-iodide paper. The presence of excess nitrous acid, used in the diazotization step, will cause the starch-iodide paper to turn a blue-black color. A persistent positive test indicates that the amine has been completely consumed.
Troubleshooting Guides
Sandmeyer Reaction Route
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5°C (273-278 K) during the addition of sodium nitrite.[1] Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete consumption of the starting amine. |
| Decomposition of the Diazonium Salt | The diazonium salt is unstable and can decompose at higher temperatures. It is crucial to keep the reaction mixture cold until the addition of the copper(I) cyanide/potassium cyanide solution. The formation of dark, tar-like byproducts is an indication of decomposition. |
| Inefficient Cyanation Reaction | Ensure the copper(I) cyanide/potassium cyanide solution is adequately heated (around 60°C or 333 K) before the addition of the cold diazonium salt solution.[1] The use of additives such as ligands (e.g., 1,10-phenanthroline) and phase-transfer catalysts may improve the yield of the cyanation step.[4] |
| Loss of Product During Workup | This compound is a solid. After the reaction, the product can be isolated by filtration and purified by recrystallization. Ensure efficient extraction if a solvent workup is performed. |
Issue 2: Formation of Significant Amounts of Phenolic Byproduct
| Possible Cause | Suggested Solution |
| Reaction of Diazonium Salt with Water | Minimize the amount of water in the reaction mixture where possible. Ensure the reaction is carried out promptly after the formation of the diazonium salt to reduce its exposure time to the aqueous environment. |
| Elevated Reaction Temperature | Higher temperatures can accelerate the hydrolysis of the diazonium salt. Strictly maintain the low-temperature conditions during diazotization and the controlled heating during the cyanation step. |
Direct Bromination Route
Issue 1: Formation of a Mixture of Isomers
| Possible Cause | Suggested Solution |
| Competing Directing Effects of Substituents | The methyl group directs bromination to the ortho and para positions, while the nitrile group directs to the meta position. This inherent property of the starting material makes achieving high regioselectivity challenging. |
| Reaction Conditions Favoring Multiple Products | The choice of brominating agent and catalyst is critical. While Lewis acids can be used to catalyze electrophilic bromination, they may not provide the desired regioselectivity. A thorough investigation of different catalyst systems and reaction conditions would be necessary to optimize for the 2-bromo isomer. |
| Difficulty in Separating Isomers | The various brominated isomers of 4-methylbenzonitrile may have similar physical properties, making their separation by standard techniques like recrystallization or column chromatography difficult. Careful optimization of the separation method is required. |
Experimental Protocols
Sandmeyer Synthesis of this compound[1]
Materials:
-
3-Bromo-4-aminotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 10 g (54 mmol) of 3-Bromo-4-aminotoluene in 30 ml of 17% HCl.
-
Cool the mixture to 0-5°C (273-278 K) in an ice-salt bath.
-
Slowly add a solution of 4.3 g of NaNO₂ in 9 ml of water over 5 minutes, maintaining the temperature between 0-5°C.
-
-
Cyanation:
-
In a separate flask, prepare a mixture of an aqueous solution of 6% Cu(I) cyanide and 40% KCN.
-
Heat this mixture to 60°C (333 K).
-
Add the cold, neutralized diazonium salt solution to the heated cyanide mixture.
-
-
Workup:
-
After the reaction is complete, the product, this compound, can be isolated. The original procedure notes the formation of colorless blocks upon slow evaporation of water after workup.
-
Data Presentation
While a specific yield for the Sandmeyer synthesis of this compound is not explicitly stated in the primary literature, the following table provides a comparison of yields for similar Sandmeyer cyanation reactions to provide a general expectation.
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Reported Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93 |
| 2-Methylaniline | 2-Methylbenzonitrile | 85 |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75 |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68 |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52 |
Visualizations
Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
Caption: Troubleshooting decision tree for low yield in the Sandmeyer synthesis.
References
Recrystallization methods for purifying 2-Bromo-4-methylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Bromo-4-methylbenzonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: Based on its known solubility properties—soluble in ethanol and ether, and insoluble in water—a mixed solvent system of ethanol and water is highly recommended. This system allows for dissolution at high temperatures and controlled precipitation upon cooling. A methanol-water system can also be an effective alternative.
Q2: What are the potential impurities in crude this compound?
A2: The most common synthetic route to this compound is a Sandmeyer reaction starting from 2-bromo-4-methylaniline. Potential impurities include:
-
Unreacted 2-bromo-4-methylaniline.
-
Phenolic byproducts formed from the reaction of the diazonium salt with water.
-
Other halogenated or coupled byproducts from the Sandmeyer reaction.
Q3: My compound "oils out" during cooling instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating. To remedy this, try the following:
-
Increase the solvent volume: Add more of the primary solvent (e.g., ethanol) to the hot solution to lower the saturation point.
-
Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides a larger window for crystal nucleation to occur at a temperature below the compound's melting point.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
Q4: The recovery of my purified product is very low. What are the common causes and solutions?
A4: Low recovery can be due to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of causes and solutions. The most frequent reasons include using too much solvent, premature crystallization during hot filtration, and washing the collected crystals with a solvent that is not sufficiently cold.
Experimental Protocol: Recrystallization of this compound
This protocol details a general method for the purification of this compound using an ethanol-water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Induce Crystallization: To the hot filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly turbid. This indicates the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solvent Properties for Recrystallization of this compound
| Solvent | Solubility of this compound | Boiling Point (°C) | Notes |
| Ethanol | Soluble | 78 | Good primary solvent. |
| Methanol | Soluble[1] | 65 | Good primary solvent. |
| Diethyl Ether | Soluble | 35 | Lower boiling point may be less ideal for effective recrystallization. |
| Water | Insoluble[1] | 100 | Excellent anti-solvent. |
| Hexane | Insoluble | 69 | Can be used for washing the final product to remove non-polar impurities.[2] |
| Toluene | Likely Soluble | 111 | Can be a good single solvent for some aromatic nitriles. |
Troubleshooting Guide
Table 2: Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling out" of the product | - The melting point of the compound is lower than the solution temperature upon precipitation.- High concentration of impurities. | - Reheat the solution and add more of the primary solvent (ethanol).- Allow for slower cooling.- Consider a preliminary purification step like column chromatography if impurities are significant. |
| Low yield of recovered crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing with solvent that is not ice-cold. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-warmed.- Ensure the solution is thoroughly cooled in an ice bath.- Always use ice-cold solvent for washing the crystals. |
| Colored crystals after recrystallization | - Colored impurities were not fully removed. | - Add activated charcoal to the hot solution before filtration. |
| Crystals are very fine or powdery | - The solution cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the growth of larger, purer crystals.[2] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Synthesis of 2-Bromo-4-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are the Sandmeyer reaction of 2-amino-4-methylbenzonitrile (or its precursors) and the direct electrophilic bromination of 4-methylbenzonitrile.
Q2: Which synthetic route is generally preferred for obtaining this compound?
A2: The Sandmeyer reaction is often the preferred route for the regioselective synthesis of this compound. Direct bromination of 4-methylbenzonitrile can be challenging due to the formation of multiple isomers, with the 3-bromo isomer often being a major byproduct.
Q3: What are the typical impurities I should expect in the synthesis of this compound via the Sandmeyer reaction?
A3: Common impurities include phenolic byproducts (e.g., 2-hydroxy-4-methylbenzonitrile) from the reaction of the diazonium salt with water, biaryl compounds formed through radical side reactions, and unreacted starting materials or intermediates. Azo coupling products can also form, often appearing as colored impurities.[1]
Q4: Can I synthesize this compound by direct bromination of 4-methylbenzonitrile?
A4: While technically possible, direct bromination of 4-methylbenzonitrile is often not regioselective for the 2-position. The methyl group is an ortho-, para-director, while the cyano group is a meta-director.[2][3][4][5] This leads to a mixture of isomers, primarily 3-Bromo-4-methylbenzonitrile and this compound, making purification difficult.
Troubleshooting Guides
Route 1: Sandmeyer Reaction
Issue 1: Low yield of this compound.
-
Possible Cause 1: Incomplete diazotization.
-
Troubleshooting: Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Test for excess nitrous acid using starch-iodide paper to confirm the completion of diazotization.[6]
-
-
Possible Cause 2: Decomposition of the diazonium salt.
-
Possible Cause 3: Inefficient Sandmeyer reaction.
-
Troubleshooting: Ensure the copper(I) bromide catalyst is active. The temperature of the copper salt solution may need to be optimized for the specific substrate.
-
Issue 2: Presence of a significant amount of phenolic byproduct (2-hydroxy-4-methylbenzonitrile).
-
Possible Cause: Reaction of the diazonium salt with water.
-
Troubleshooting: This is a common side reaction. Ensure the reaction is carried out at the recommended low temperature to minimize the rate of this side reaction. While the reaction is typically run in an aqueous medium, minimizing the time the diazonium salt is present before the addition of the copper catalyst can help.
-
Issue 3: Formation of colored impurities.
-
Possible Cause: Formation of azo coupling byproducts.
-
Troubleshooting: Azo compounds can form from the reaction of the diazonium salt with unreacted amine or other aromatic species. Ensure complete diazotization and consider the rate of addition of the diazonium salt to the copper catalyst solution to minimize the concentration of unreacted diazonium salt.
-
Route 2: Direct Bromination of 4-methylbenzonitrile
Issue 1: Low regioselectivity with the formation of multiple isomers.
-
Possible Cause: Competing directing effects of the methyl and cyano groups.
-
Troubleshooting: The methyl group directs electrophilic substitution to the ortho and para positions, while the cyano group directs to the meta position. This inherent electronic property of the starting material makes achieving high regioselectivity for the 2-position challenging. Altering the reaction conditions (solvent, temperature, brominating agent) may have a limited effect on the isomer ratio. Purification by chromatography is often necessary to isolate the desired 2-bromo isomer.
-
Issue 2: Formation of dibrominated byproducts.
-
Possible Cause: Over-bromination of the aromatic ring.
-
Troubleshooting: Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide or bromine). Monitor the reaction progress carefully using techniques like TLC or GC and stop the reaction once the starting material is consumed.
-
Issue 3: Bromination of the methyl group.
-
Possible Cause: Radical bromination at the benzylic position.
-
Troubleshooting: Avoid conditions that promote radical reactions, such as high temperatures and UV light, unless benzylic bromination is desired. The use of an iron catalyst typically favors electrophilic aromatic substitution.
-
Data Presentation
Due to the limited availability of specific quantitative data for byproduct formation in the synthesis of this compound, the following table provides a qualitative and semi-quantitative comparison of the common byproducts for the two main synthetic routes.
| Byproduct Type | Sandmeyer Reaction | Direct Bromination | Mitigation Strategies |
| Isomeric Byproducts | Low | High (mainly 3-Bromo-4-methylbenzonitrile) | Sandmeyer: Inherently regioselective. Direct Bromination: Difficult to control; requires careful purification. |
| Phenolic Byproducts | Moderate to High | Low | Sandmeyer: Maintain low temperatures; use diazonium salt immediately. |
| Over-halogenated Products | Low | Moderate | Direct Bromination: Use stoichiometric amounts of brominating agent; monitor reaction progress. |
| Azo Coupling Products | Low to Moderate | Not applicable | Sandmeyer: Ensure complete diazotization; control addition rate. |
| Benzylic Bromination | Not applicable | Low to Moderate | Direct Bromination: Avoid radical-promoting conditions (e.g., UV light). |
| Tar/Polymeric Materials | Possible | Low | Sandmeyer: Maintain low temperatures to prevent diazonium salt decomposition. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from a published procedure.[8]
Materials:
-
3-Bromo-4-aminotoluene
-
Hydrochloric acid (HCl, 17%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice-salt mixture
Procedure:
-
Diazotization:
-
Dissolve 3-Bromo-4-aminotoluene (10 g, 54 mmol) in 30 ml of 17% HCl.
-
Cool the mixture to 0°C (273 K) in an ice-salt bath.
-
Slowly add an aqueous solution of NaNO₂ (4.3 g in 9 ml of water) over 5 minutes, maintaining the temperature between 0-5°C (273-278 K).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a mixture of an aqueous solution of 6% Cu(I) cyanide and 40% KCN.
-
Heat this cyanide solution to 60°C (333 K).
-
Add the cold, neutralized diazonium salt solution to the heated cyanide mixture.
-
-
Work-up:
-
After the reaction is complete, the product can be isolated by standard work-up procedures, which may include extraction and purification by crystallization.
-
Mandatory Visualization
Caption: Common byproducts in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst loading for Suzuki reactions with 2-Bromo-4-methylbenzonitrile
Technical Support Center: Suzuki Reactions with 2-Bromo-4-methylbenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki reaction with an aryl bromide like this compound?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for aryl bromides.[1] However, the goal is often to reduce this loading significantly. For electron-deficient aryl bromides, it's possible to achieve high yields with catalyst loadings as low as 0.0025 mol% to 50 ppm under highly optimized conditions, particularly with specialized ligands.[2][3]
Q2: How does the electronic nature of this compound affect the reaction?
A2: this compound is considered an "electron-deficient" aryl bromide due to the electron-withdrawing nature of the nitrile (-CN) group. This property generally facilitates the oxidative addition step (the insertion of the Pd(0) catalyst into the Carbon-Bromine bond), which is often the rate-limiting step in the catalytic cycle.[4] This can make the substrate more reactive than electron-rich aryl bromides.
Q3: Can the nitrile group on my substrate interfere with the palladium catalyst?
A3: While nitrile functionalities are generally well-tolerated in Suzuki couplings, they can potentially coordinate to the palladium center.[1] This is a more significant concern with nitrogen-containing heterocycles like pyridines, but it's a possibility to consider.[5] Using bulky, electron-rich phosphine ligands can sterically shield the palladium, minimizing unwanted coordination and potential catalyst deactivation.[5][6]
Q4: Which side reactions are most common when trying to optimize for low catalyst loading, and how can I minimize them?
A4: When pushing for very low catalyst loading, several side reactions can become more prominent:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water). It is a major pathway for nucleophile decomposition.[7][8] To minimize it, use anhydrous solvents, consider milder bases (e.g., K₃PO₄, Cs₂CO₃), or use more stable boronic esters (e.g., pinacol esters).[7][8]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is primarily caused by the presence of oxygen.[7] Rigorous degassing of solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) are critical to prevent this.[5][7]
-
Dehalogenation: The aryl bromide is reduced to an aryl-H compound instead of coupling. This can be promoted by protic sources in the reaction mixture.[1] Ensuring anhydrous conditions can help mitigate this issue.
Q5: Is it necessary to use a ligand with the palladium catalyst?
A5: While some "ligand-free" protocols exist, they often require specific conditions or substrates.[9] For achieving high efficiency and low catalyst loadings, especially with challenging substrates, a ligand is crucial. Ligands stabilize the palladium catalyst, enhance its reactivity, and facilitate the key steps of the catalytic cycle.[6][10] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are particularly effective for lowering catalyst loading and coupling less reactive substrates.[1][11]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing catalyst loading for the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. Pd(II) precatalysts require in-situ reduction.[12] | • Use fresh, high-quality catalyst and ligands. Store them under an inert atmosphere.[7]• Test your catalyst on a simple, reliable reaction (e.g., bromobenzene with phenylboronic acid) to confirm its activity.[12]• Ensure reaction is thoroughly degassed to prevent oxidation of Pd(0) to inactive palladium black.[7] |
| Inefficient Oxidative Addition: Although less common with electron-deficient aryl bromides, this can still be a bottleneck. | • Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., Buchwald-type ligands) to accelerate this step.[1][6] | |
| Poor Transmetalation: The base may be too weak or insoluble to sufficiently activate the boronic acid for transfer to the palladium center.[1] | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[13] K₃PO₄ and Cs₂CO₃ are often more effective but also more expensive.[5]• Ensure adequate mixing, especially in biphasic systems. A phase-transfer catalyst (e.g., TBAB) can sometimes help.[13]• Consider converting the boronic acid to a more reactive trifluoroborate salt.[1] | |
| Significant Byproduct Formation | Homocoupling of Boronic Acid: Presence of oxygen in the reaction.[7][8] | • Crucial Step: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Use freeze-pump-thaw cycles or sparge with inert gas (Ar/N₂) for 15-30 minutes.[5][14]• Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation: Boronic acid is being destroyed by a proton source.[15] | • Use anhydrous solvents and reagents if possible.[8]• Screen milder bases like K₃PO₄ or KF.[7]• Use a more stable boronic ester (e.g., neopentyl glycol or pinacol ester) instead of the boronic acid.[4] | |
| Hydrodehalogenation (Ar-Br → Ar-H): Reduction of the starting material. | • Ensure anhydrous conditions and use a non-protic solvent if possible.[1]• Select ligands that promote reductive elimination over competing pathways. | |
| Reaction Stalls or is Sluggish | Poor Reagent Solubility: One or more components (base, boronic acid) are not sufficiently soluble in the solvent system.[8] | • Screen alternative solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF).[5][14]• Increase the reaction temperature cautiously, but be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[8][15] |
| Catalyst Deactivation: The active catalyst is falling out of the catalytic cycle. The pyridine nitrogen can bind to palladium, leading to inactive species.[5] | • Use bulky phosphine ligands to protect the metal center.[11]• If using a Pd(II) source, ensure the precatalyst is fully reduced to the active Pd(0) state. |
Data Presentation: Catalyst Loading Optimization
The following table provides an illustrative example of how to screen catalyst loading and ligands for the coupling of this compound with Phenylboronic Acid. Note: These are representative data and actual results will vary.
Reaction: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), K₃PO₄ (2.0 eq), Toluene/H₂O (4:1), 100 °C, 4h.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 2.0 | 85 |
| 2 | Pd(OAc)₂ | PPh₃ | 1.0 | 78 |
| 3 | Pd(OAc)₂ | PPh₃ | 0.5 | 62 |
| 4 | Pd₂(dba)₃ | SPhos | 1.0 | 98 |
| 5 | Pd₂(dba)₃ | SPhos | 0.5 | 97 |
| 6 | Pd₂(dba)₃ | SPhos | 0.1 | 95 |
| 7 | Pd₂(dba)₃ | SPhos | 0.05 | 88 |
This table illustrates that moving from a general ligand like PPh₃ to a more specialized, bulky, and electron-rich ligand like SPhos can allow for a significant reduction in catalyst loading while maintaining or even improving the reaction yield.[11]
Experimental Protocol: General Procedure for Catalyst Loading Optimization
This protocol provides a generalized method for the Suzuki-Miyaura coupling of this compound. It should be used as a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.05-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 1:2 Pd:Ligand ratio is common)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water (if using an aqueous base system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[16]
-
Inert Atmosphere: Seal the vessel, then carefully evacuate the atmosphere and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7][16]
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand. Then, add the degassed solvent system via syringe.[16] A typical reaction concentration is 0.1-0.5 M with respect to the aryl bromide.[16]
-
Degassing (Optional but Recommended): Sparge the resulting solution with the inert gas for an additional 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16][17]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. home.sandiego.edu [home.sandiego.edu]
Safe handling and storage procedures for 2-Bromo-4-methylbenzonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Bromo-4-methylbenzonitrile (CAS No: 42872-73-1).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed and is an acute oral toxin.[1] It can also cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear protective gloves (such as nitrile gloves), safety goggles or eyeshields, and a lab coat. In cases where dust may be generated, a dust mask (type N95 or equivalent) should be used. All handling should ideally be conducted in a well-ventilated area or under a chemical fume hood.
Q3: What is the correct procedure for storing this compound?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is sensitive to light and moisture, so storage in an amber glass bottle is recommended. For optimal stability, some sources suggest refrigeration at 2-8°C.
Q4: What materials or conditions are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[2] Contact with these materials should be avoided to prevent vigorous reactions.
Q5: What should I do in case of accidental exposure?
A5:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[1]
Troubleshooting Guide
Q1: The this compound powder appears discolored or clumpy. What should I do?
A1: Discoloration or clumping may indicate moisture absorption or degradation. As the compound is sensitive to light and moisture, this can occur with improper storage. It is recommended to use a fresh, properly stored container of the compound for your experiment to ensure the integrity of your results. If you must use the material, consider running a small-scale test reaction first.
Q2: The compound is not dissolving as expected in my chosen solvent. What could be the issue?
A2: this compound is generally soluble in common organic solvents. If you are experiencing solubility issues, first verify the purity of your solvent. The presence of water in the solvent can affect solubility. Additionally, ensure you are using a sufficient volume of solvent and consider gentle heating or sonication to aid dissolution, provided it is compatible with your experimental setup.
Q3: My reaction involving this compound is turning an unexpected color. What does this signify?
A3: An unexpected color change could indicate a side reaction or decomposition. Review your reaction setup for any potential contaminants or incompatible materials. Ensure the reaction is being carried out under the recommended atmospheric conditions (e.g., inert atmosphere if necessary). If the issue persists, consider purifying the starting material before use.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 42872-73-1 | |
| Molecular Formula | C₈H₆BrN | |
| Molecular Weight | 196.04 g/mol | |
| Appearance | White to off-white powder | [3] |
| Melting Point | 50-55 °C | |
| Flash Point | > 110 °C (> 230 °F) | |
| Storage Temperature | 2-8 °C (recommended for optimal stability) | |
| Hazard Class | Acute Toxicity 4 (Oral) |
Experimental Workflow & Troubleshooting
Caption: Troubleshooting workflow for common issues with this compound.
References
How to avoid dehalogenation in 2-Bromo-4-methylbenzonitrile reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating dehalogenation, a common side reaction encountered during cross-coupling reactions with 2-Bromo-4-methylbenzonitrile.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, resulting in the formation of 4-methylbenzonitrile. This byproduct reduces the yield of your desired cross-coupled product and can complicate purification.
Q2: What is the primary cause of dehalogenation?
A2: The principal cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then transfer a hydride to the aryl group, leading to the dehalogenated product. Sources of the hydride can include the solvent (e.g., alcohols), the base, or trace amounts of water in the reaction mixture.
Q3: Are there specific reaction types where dehalogenation of this compound is more common?
A3: Dehalogenation can be a significant issue in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and cyanation reactions. The likelihood of this side reaction depends heavily on the specific reaction conditions.
Troubleshooting Guide: Significant Dehalogenation Observed
If you are observing a significant amount of the dehalogenated byproduct (4-methylbenzonitrile) in your reaction, follow this troubleshooting guide.
Issue: High levels of dehalogenated byproduct detected by GC-MS, LC-MS, or NMR.
dot
Caption: Troubleshooting workflow for minimizing dehalogenation.
Possible Causes and Solutions:
-
Inappropriate Ligand Choice:
-
Cause: The phosphine ligand may not be sufficiently bulky or electron-rich to promote the desired reductive elimination, leading to a longer-lived palladium intermediate that is susceptible to dehalogenation.
-
Solution: Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands accelerate the desired coupling reaction, outcompeting the dehalogenation pathway.
-
-
Incorrect Base Selection:
-
Cause: Strong bases, especially alkoxides (e.g., NaOtBu), or amine bases can promote the formation of Pd-H species. In some cases, certain bases can lead to significant dehalogenation. For instance, in a Buchwald-Hartwig amination of a bromo-estrone derivative, the use of Cs₂CO₃ resulted in 20-60% dehalogenation.
-
Solution: Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base is often substrate-dependent and may require some optimization.
-
-
Solvent Effects:
-
Cause: Protic solvents like alcohols can act as hydride donors. Other solvents like DMF have also been reported to promote dehalogenation in some systems.
-
Solution: Switch to aprotic, non-polar solvents such as toluene, dioxane, or THF. Ensure that the solvents are anhydrous.
-
-
High Reaction Temperature:
-
Cause: Dehalogenation can be more prevalent at higher temperatures.
-
Solution: Attempt to run the reaction at a lower temperature, even if it requires a longer reaction time. In a study on Buchwald-Hartwig amination, lowering the temperature from reflux to 100°C helped to suppress the dehalogenation side reaction.
-
Data Presentation
The following table summarizes the impact of reaction parameters on dehalogenation, with illustrative data from studies on similar aryl bromides.
| Parameter | Condition Favoring Dehalogenation | Condition Minimizing Dehalogenation | Illustrative Yield (Desired Product) | Illustrative Yield (Dehalogenation) |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos) | >90% | <5% |
| Base | Strong alkoxides (e.g., NaOtBu), Cs₂CO₃ (in some cases) | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) | ~85-95% | <10% |
| Solvent | Protic (e.g., alcohols), DMF | Aprotic, non-polar (e.g., Toluene, Dioxane) | >90% | <5% |
| Temperature | High (e.g., >110°C) | Moderate (e.g., 80-100°C) | Improved yields | Suppressed |
Experimental Protocols
The following are example protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may need adjustment based on the specific amine used.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu or K₃PO₄ (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and the base to a dry Schlenk flask with a magnetic stir bar.
-
Add the toluene, followed by this compound and the amine.
-
Seal the flask and heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Visualizations
dot
Caption: Key factors influencing the outcome of cross-coupling reactions.
Column chromatography conditions for 2-Bromo-4-methylbenzonitrile purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Bromo-4-methylbenzonitrile via column chromatography. Below you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (SiO₂) is the most commonly used and recommended stationary phase due to its effectiveness in separating non-polar to moderately polar compounds.[1] If the compound shows signs of degradation on silica gel, which can be tested by spotting it on a TLC plate and observing for decomposition over time, a less acidic stationary phase like alumina (Al₂O₃) can be used as an alternative.[2][3]
Q2: How do I determine the optimal mobile phase for the separation?
A2: The ideal mobile phase should be determined using thin-layer chromatography (TLC) prior to running the column.[2][4] For a non-polar compound like this compound, start with a non-polar solvent system such as a mixture of hexane and ethyl acetate or hexane and dichloromethane.[2] The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.35 for the desired compound.[2][4] This Rf value typically provides the best separation from impurities.
Q3: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
A3: If your compound is very polar and does not move from the baseline, you might consider using a more aggressive solvent system. For highly polar compounds, a solvent system containing a small percentage of methanol in dichloromethane, or even a system containing ammonia in methanol, can be effective.[3] Alternatively, reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), could be an option.[3][5]
Q4: Can I use HPLC for the purification of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of this compound. Reverse-phase (RP) HPLC methods have been developed for its isomers, typically using a C18 column with a mobile phase consisting of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[6][7] This method is scalable and can be used for preparative separation to isolate impurities.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | The polarity of the eluent is too high, causing all compounds to elute quickly. | Decrease the polarity of the mobile phase. Develop an optimal solvent system using TLC to ensure a good separation between your target compound and impurities.[2] |
| The polarity of the eluent is too low, resulting in long retention times or no elution. | Gradually increase the polarity of the mobile phase. You can use a gradient elution, starting with a non-polar solvent and progressively adding a more polar solvent.[8] | |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is often preferred to achieve a homogenous column bed.[8] | |
| Compound Decomposition | The compound is unstable on the acidic silica gel. | Test the stability of your compound on a TLC plate. If decomposition is observed, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or a different stationary phase like alumina.[2][3] |
| Tailing of Spots on TLC/Bands on Column | The sample is too concentrated when loaded onto the column. | Dissolve the crude sample in a minimal amount of solvent before loading it onto the column.[9] |
| The compound is interacting strongly with the stationary phase. | Adding a small amount of a more polar solvent or a modifier (like a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase can sometimes resolve tailing. | |
| No Compound Eluting | The compound may have decomposed on the column. | As mentioned above, check for stability on a TLC plate first.[3] |
| The mobile phase is not polar enough to elute the compound. | Increase the polarity of the mobile phase. If you have reached 100% of your more polar solvent and the compound has not eluted, a different solvent system may be required. | |
| The compound may have eluted in the solvent front. | Always collect the first few fractions and check them by TLC.[3] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. The specific solvent system should be optimized based on TLC analysis of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[1]
-
Hexane (or other non-polar solvent like heptane)
-
Ethyl acetate (or other polar solvent like dichloromethane)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
2. Preparation of the Column (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a small layer of sand over the plug.
-
Clamp the column vertically.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[8]
-
Allow the silica to settle, and let the excess solvent drain until the solvent level is just above the top of the silica. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[9]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[9]
-
Carefully add the dissolved sample to the top of the column using a pipette.[9]
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.[1]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher affinity for the stationary phase.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. aapco.org [aapco.org]
- 6. Separation of Benzonitrile, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Benzonitrile, m-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Coupling Reactions of 2-Bromo-4-methylbenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for palladium-catalyzed cross-coupling reactions involving 2-bromo-4-methylbenzonitrile, an electron-deficient aryl bromide. The presence of the electron-withdrawing nitrile group can significantly influence reaction outcomes, making optimization crucial.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to various coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q1: My coupling reaction shows low or no conversion of this compound. What are the first steps I should take?
Low conversion is a common issue that can often be resolved by systematically verifying your reagents and reaction setup. The following workflow provides a logical sequence for troubleshooting.
Caption: A step-by-step workflow for troubleshooting low reaction conversion.
Q2: I am observing a significant amount of 4-methylbenzonitrile (dehalogenated starting material) as a byproduct. What causes this?
Dehalogenation is a common side reaction where the aryl bromide is reduced instead of coupled.[1] This can be caused by:
-
Hydride Sources: The solvent (e.g., alcohols) or certain bases can sometimes act as hydride donors.[1] Ensure you are using high-purity, anhydrous solvents.
-
Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting reductive dehalogenation. Choosing the right ligand can help minimize this side reaction.[2]
-
Reaction Temperature: Excessively high temperatures can sometimes favor decomposition pathways that lead to dehalogenation.
Q3: How does the electron-withdrawing nitrile group on this compound affect the reaction?
The nitrile group makes the aryl bromide "electron-deficient." This has several effects:
-
Faster Oxidative Addition: The first step of most palladium-catalyzed coupling cycles, oxidative addition, is generally faster for electron-deficient aryl halides.[3][4]
-
Increased Reactivity to Nucleophilic Attack: The aromatic ring is more susceptible to unwanted nucleophilic aromatic substitution (SNAAr) reactions, especially under harsh basic conditions or high temperatures.
-
Potential for Catalyst Inhibition: The nitrogen lone pair on the nitrile group could potentially coordinate to the palladium center, which may interfere with the catalytic cycle. While often not a prohibitive issue, it can necessitate the use of specific ligands that favor the desired reaction pathway.
Section 2: Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
This reaction couples the aryl bromide with a boronic acid or ester.
FAQs for Suzuki-Miyaura Coupling
Q: My main issue seems to be the degradation of my boronic acid coupling partner. How can I prevent this? A: This is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a major issue, especially with electron-deficient arylboronic acids.[5] To mitigate this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from hydroxides or alkoxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[6]
-
Use Boronic Esters: Pinacol or MIDA boronates are generally more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[5]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester.
-
Strictly Anhydrous & Degassed Conditions: Oxygen and water can contribute to the degradation of both the catalyst and the boronic acid.[5]
Recommended Suzuki-Miyaura Reaction Parameters
| Component | Recommendation | Rationale / Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ is common but requires in-situ reduction.[5] Pre-catalysts are often more active and reliable.[1] |
| Ligand | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | Buchwald's biaryl phosphine ligands are highly effective for coupling electron-deficient aryl halides.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Carbonates and phosphates are effective and generally milder, minimizing side reactions like protodeboronation.[6][8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O (typically 4:1 to 10:1) | A protic co-solvent is usually necessary to dissolve the inorganic base and facilitate transmetalation.[6] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. Monitor by TLC or LC-MS.[5] |
General Protocol for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Toluene/Water) via cannula or syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine.
FAQs for Buchwald-Hartwig Amination
Q: My amination reaction is sluggish or fails completely. What are the critical factors for this substrate? A: Buchwald-Hartwig amination is highly sensitive to the choice of base and ligand.[2]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Weaker bases like carbonates are often insufficient.[2]
-
Ligand Choice: For an electron-deficient aryl bromide like this, sterically hindered and electron-rich phosphine ligands are essential. Ligands like XPhos, RuPhos, or Josiphos-type ligands are excellent choices.[2][9]
-
Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines) may require more forcing conditions or more active catalyst systems compared to highly nucleophilic alkylamines.
Recommended Buchwald-Hartwig Reaction Parameters
| Component | Recommendation | Rationale / Comments |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources.[2] |
| Ligand | XPhos, RuPhos, BrettPhos | These electron-rich, bulky biaryl phosphine ligands facilitate both oxidative addition and reductive elimination.[10] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | NaOt-Bu is the most general strong base. LiHMDS can be used for substrates with base-sensitive functional groups.[2][10] |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, non-protic, and degassed solvents are required. |
| Temperature | 80 - 110 °C | Typical temperature range to ensure a reasonable reaction rate. |
General Protocol for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strong counterflow of inert gas, add the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), this compound (1.0 eq), and the amine (1.2 eq).
-
Inert Atmosphere: If not in a glovebox, seal the flask and immediately evacuate and backfill with inert gas (3-5 cycles).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
This reaction couples the aryl bromide with a terminal alkyne.
FAQs for Sonogashira Coupling
Q: My Sonogashira reaction produces a large amount of a dimeric alkyne byproduct. How do I stop this? A: The formation of a diyne is due to the homocoupling of your terminal alkyne (often called Glaser coupling) and is the most common side reaction.[11] It is typically promoted by the copper(I) co-catalyst in the presence of oxygen. To suppress it:
-
Maintain Strict Anaerobic Conditions: Thoroughly degas your solvents and maintain a positive pressure of an inert gas throughout the reaction. Oxygen is a key promoter of homocoupling.[11]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the aryl bromide has been consumed.
-
Use a Copper-Free Protocol: Several modern protocols avoid copper entirely, often using a higher catalyst loading or specific ligands to facilitate the cycle. These methods completely eliminate Glaser coupling as a side reaction.[12]
-
Control Reagent Addition: Consider adding the alkyne slowly to the reaction mixture to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
Recommended Sonogashira Reaction Parameters
| Component | Recommendation | Rationale / Comments |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are the classic, reliable catalysts for Sonogashira coupling.[13] |
| Copper Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is the standard co-catalyst required to form the copper acetylide intermediate.[14] |
| Base | Et₃N, i-Pr₂NH (DIPA), DBU | An amine base is required to deprotonate the terminal alkyne and act as a solvent or co-solvent.[3][13] |
| Solvent | THF, DMF, Acetonitrile | The reaction is typically run in an anhydrous polar aprotic solvent, often with the amine base as a co-solvent.[3] |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed at room temperature, but heating may be required for less reactive substrates.[13] |
General Protocol for Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide (1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (3-5 cycles).
-
Solvent/Reagent Addition: Under inert atmosphere, add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., DIPA, 2-3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor for completion by TLC or LC-MS.
-
Workup: Once complete, dilute the mixture with ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[13] Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by flash chromatography.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-4-methylbenzonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the cross-coupling reactions of 2-Bromo-4-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Used for the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.
-
Heck Coupling: Suitable for coupling with alkenes to form substituted alkenes.
Q2: How do the functional groups on this compound influence the reaction?
A2: The electron-withdrawing nitrile group (-CN) and the electron-donating methyl group (-CH₃) have opposing electronic effects that can influence the reactivity of the aryl bromide. The nitrile group makes the aromatic ring electron-deficient, which generally facilitates the oxidative addition step in the catalytic cycle.[1] However, the nitrile group can also coordinate to the palladium catalyst, potentially inhibiting its activity. The methyl group has a mild electron-donating effect. Careful selection of ligands, bases, and solvents is crucial to balance these effects for optimal reactivity.
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling of this compound?
A3: A reliable starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. A common choice for the base is an aqueous solution of a carbonate, such as Na₂CO₃ or K₂CO₃, in a solvent system like a 4:1 mixture of 1,4-dioxane and water.[2]
Q4: Can the nitrile group be affected by the basic conditions of the reaction?
A4: Yes, strong bases, especially in the presence of water and at elevated temperatures, can potentially hydrolyze the nitrile group to a carboxamide or carboxylic acid. It is important to select a base that is strong enough to facilitate the catalytic cycle but mild enough to avoid unwanted side reactions with the nitrile. Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally well-tolerated.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the cross-coupling reactions of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted this compound.
-
The desired product is formed in very low quantities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure ligands are stored under an inert atmosphere to prevent oxidation. Consider using a pre-catalyst that is more stable to air and moisture. |
| Inappropriate Base | The base may be too weak or not soluble enough in the reaction medium. For Suzuki coupling, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[4] |
| Suboptimal Solvent | The solvent may not be appropriate for the specific reaction. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often beneficial for dissolving the inorganic base.[5] For Buchwald-Hartwig and Heck reactions, anhydrous aprotic solvents like toluene, dioxane, or DMF are typically used. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition of starting materials or products. |
| Oxygen Contamination | The Pd(0) active catalyst is sensitive to oxygen.[6] Ensure that the solvent is thoroughly degassed and that the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen). |
Issue 2: Significant Side Product Formation
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
Mass spectrometry analysis indicates the presence of byproducts such as homocoupled products or hydrodehalogenated starting material.
Possible Side Reactions and Solutions:
| Side Reaction | Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction is often promoted by the presence of oxygen.[1] | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help. |
| Hydrodehalogenation (Ar-H formation) | The aryl bromide is reduced to the corresponding arene. This can be caused by the presence of water or other protic impurities, or by certain catalyst/ligand combinations.[7] | Use anhydrous solvents and ensure all reagents are dry. Screen different phosphine ligands, as some are more prone to promoting this side reaction than others. |
| Glaser Coupling (Heck, with terminal alkynes) | Homocoupling of the terminal alkyne. | This is typically a copper-catalyzed process. If using a copper co-catalyst, ensure the reaction is strictly anaerobic. Alternatively, use a copper-free Heck protocol. |
Data Presentation: Impact of Base and Solvent on Yield
The following tables provide representative data on the impact of different bases and solvents on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions of similar aryl bromides. This data can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield of 2-Bromo-4-methylpyridine with Phenylboronic Acid *
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81[3] |
| Na₂CO₃ | DMF | 100 | Moderate to High[8] |
| K₃PO₄ | THF/H₂O | 80 | High to Excellent[8] |
| Cs₂CO₃ | 1,4-Dioxane | 110 | High to Excellent[8] |
*Data for the analogous substrate 2-Bromo-4-methylpyridine serves as a predictive guide.[3][8]
Table 2: Effect of Solvent on Buchwald-Hartwig Amination Yield of Bromobenzene with Morpholine *
| Solvent | Base | Temperature (°C) | Yield (%) |
| Toluene | NaOtBu | 100 | >95 |
| 1,4-Dioxane | NaOtBu | 100 | >95 |
| THF | NaOtBu | 65 | ~80 |
| DMF | Cs₂CO₃ | 120 | Moderate |
*Representative data for a general Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene, followed by this compound and morpholine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 3: Heck Coupling with Styrene
Reagents:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF, degassed
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add degassed DMF, styrene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 120 °C.[10]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Monitoring 2-Bromo-4-methylbenzonitrile Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 2-Bromo-4-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the reaction progress of this compound?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).[1][2] HPLC and GC are quantitative techniques that provide high resolution and sensitivity, making them ideal for tracking the concentration of reactants and products over time. TLC is a rapid, qualitative method often used for quick checks to see if the starting material has been consumed.[3][4] Spectroscopic methods like FTIR and NMR can also be employed for reaction monitoring.[5][6][7][8][9]
Q2: How do I choose the most appropriate analytical method for my experiment?
A2: The choice depends on several factors:
-
Speed and Frequency: For rapid, frequent checks of reaction completion, TLC is highly efficient.[3]
-
Quantitative Data: If you need to determine reaction kinetics, conversion rates, or yield, HPLC or GC are the preferred methods as they provide accurate quantitative data.
-
Volatility and Thermal Stability: this compound and related compounds are generally suitable for both GC and HPLC. However, GC is best for volatile and thermally stable compounds, while HPLC is more versatile for a wider range of polarities and for compounds that may degrade at high temperatures.[10]
-
Available Equipment: Your choice will also be guided by the analytical instrumentation available in your laboratory.
Q3: What is "reaction quenching," and why is it necessary before analysis?
A3: Quenching is the process of rapidly stopping a chemical reaction.[11][12] It is crucial for accurate reaction monitoring because it ensures that the sample composition does not change between the time of sampling and the time of analysis.[13] This is particularly important for fast reactions.[11] Quenching can be achieved by rapidly cooling the reaction mixture, adding a reagent that deactivates a catalyst or a reactive species (e.g., adding water or a weak acid to neutralize a strong base), or by diluting the sample significantly in a solvent that does not promote the reaction.[12][13][14][15]
Q4: How should I prepare a sample from my reaction mixture for HPLC or GC analysis?
A4: Proper sample preparation is critical to protect the analytical column and obtain reliable results.[16][17][18] A typical workflow includes:
-
Quenching: Stop the reaction in the aliquot taken from the reaction vessel.[13]
-
Dilution: Dilute the sample with a solvent that is compatible with the analytical method's mobile phase (for HPLC) or is volatile and appropriate for GC.[17][19] This brings the analyte concentration into the optimal range for the detector.
-
Filtration: Filter the diluted sample through a syringe filter (typically 0.22 or 0.45 µm) to remove any particulate matter that could clog the column or instrument tubing.[17][20]
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be needed to remove interfering components.[16][18][19]
Experimental Protocols and Methodologies
Protocol 1: Monitoring Reaction Progress by Reverse-Phase HPLC
This protocol outlines a general method for monitoring the conversion of this compound.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or the initial mobile phase composition).
-
Vortex the mixture thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[17]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared sample.
-
Monitor the chromatogram for the peaks corresponding to the starting material (this compound) and the expected product(s).
-
Calculate the percent conversion by comparing the peak area of the starting material at different time points relative to an internal standard or to the initial time point (t=0).
-
Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)
This protocol is suitable for volatile and thermally stable reactants and products.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of a volatile organic solvent (e.g., ethyl acetate, hexane, or methyl tert-butyl ether).[24]
-
If necessary, perform a micro-workup by adding water to separate out any inorganic salts, then use the organic layer for analysis.
-
Transfer the diluted sample to a GC vial.
-
-
Chromatographic Conditions:
-
Set up the GC system with a suitable capillary column (e.g., a 5% phenyl-polydimethylsiloxane column like ZB-5ms or DB-5) and detector (e.g., FID or MS).[24]
-
Use the parameters outlined in Table 2 as a starting point.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks for the starting material and product based on their retention times.
-
Quantify the reaction progress by comparing peak areas over time. Mass Spectrometry (MS) detection can be used for definitive peak identification.[25]
-
Protocol 3: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an excellent tool for quick, qualitative assessment of a reaction's progress.[2][4]
-
Solvent System Selection:
-
Choose a solvent system (eluent) that provides good separation between the starting material and the product. A good target is to have the starting material Rf value around 0.3-0.5.[3][26] Common solvent systems include mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[27]
-
-
Spotting the Plate:
-
On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.[4]
-
Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.[3]
-
Using a capillary tube, spot a dilute solution of the starting material on the 'S' and 'C' marks.
-
Spot the reaction mixture (quenched and diluted) on the 'R' and 'C' marks. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[3]
-
-
Development and Visualization:
-
Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the pencil line.[26]
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots, typically under a UV lamp (254 nm), as aromatic compounds like this compound are UV-active.[3] Circle the spots with a pencil.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the 'R' lane.
-
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water.[21] |
| (e.g., 65% Acetonitrile, 35% Water with 0.1% Phosphoric or Formic Acid)[21][22] | |
| Flow Rate | 1.0 mL/min[22] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 25 - 35 °C |
| Detector | UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) |
| Detection Wavelength | 220 - 254 nm (scan to find optimum)[22] |
Table 2: Example GC Method Parameters for Halogenated Aromatics
| Parameter | Setting |
| Column | ZB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[24] |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (with split, e.g., 50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
Troubleshooting Guides
HPLC Troubleshooting
Q: Why are my HPLC peaks tailing or fronting? A:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the column's stationary phase (e.g., free silanol groups interacting with basic analytes), or by column degradation.[10] It can also result from a mismatch between the injection solvent and the mobile phase.[28]
-
Solution: Try adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. Ensure your sample is dissolved in a solvent weaker than or similar to the mobile phase. If the problem persists, the column may need to be replaced.[28]
-
-
Peak Fronting: This is a classic sign of column overload.
-
Solution: Dilute your sample and inject a smaller volume.[10]
-
Q: What causes baseline noise or drift in my HPLC analysis? A:
-
Noise: Can be caused by air bubbles in the system, a contaminated detector cell, or impurities in the mobile phase.[23][29]
-
Drift: Often related to temperature fluctuations or a column that is not fully equilibrated.[23]
Q: My analyte retention times are shifting between injections. Why? A: Retention time shifts can indicate problems with the mobile phase composition, flow rate instability, or changes in column temperature.[31]
-
Solution: Prepare fresh mobile phase to ensure consistent composition. Check the HPLC pump for leaks or pressure fluctuations, which might indicate worn seals or check valve issues.[30] Use a column oven for stable temperature control.[23]
GC Troubleshooting
Q: I'm observing poor peak shape (tailing) for my halogenated compounds. What should I do? A: Halogenated compounds can interact with active sites within the GC system (e.g., in the injector liner or at the start of the column).[10]
-
Solution: Use a deactivated injector liner. Ensure a clean, square cut on the column when installing it. Break off the first few centimeters of the column, as active sites can develop at the inlet over time. Optimizing the injector temperature can also help, as some halogenated compounds can degrade if the temperature is too high.[10]
Q: What are ghost peaks, and how can I eliminate them? A: Ghost peaks are unexpected peaks that appear in your chromatogram, often from carryover from a previous injection or contamination in the system.
-
Solution: Run a solvent blank to see if the ghost peak is present. If so, the contamination is in your system. Clean the injector port and replace the septum. Bake out the column at a high temperature to remove contaminants.[32] Ensure high-purity carrier gas and solvents are used.
Visualizations
Caption: General workflow for monitoring reaction progress.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Caption: Troubleshooting workflow for low GC signal intensity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Monitoring Chemical Reactions: Process & Example - Video | Study.com [study.com]
- 3. How To [chem.rochester.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. rroij.com [rroij.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. greyhoundchrom.com [greyhoundchrom.com]
- 18. fishersci.pt [fishersci.pt]
- 19. organomation.com [organomation.com]
- 20. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. Separation of Benzonitrile, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. cipac.org [cipac.org]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. ijpsr.com [ijpsr.com]
- 25. Blogs | Restek [discover.restek.com]
- 26. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 27. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 28. mastelf.com [mastelf.com]
- 29. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. labcompare.com [labcompare.com]
- 32. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Reactivity Face-Off: 2-Bromo-4-methylbenzonitrile vs. 2-Chloro-4-methylbenzonitrile in Cross-Coupling Reactions
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of starting materials for the synthesis of complex organic molecules is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide presents an objective, data-supported comparison of the reactivity of two common building blocks: 2-Bromo-4-methylbenzonitrile and 2-Chloro-4-methylbenzonitrile. The focus will be on their performance in two of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is a key determinant of reaction success. The established trend for halide reactivity is I > Br > Cl, a principle governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond in this compound makes it a more reactive substrate compared to the stronger C-Cl bond in 2-Chloro-4-methylbenzonitrile. This enhanced reactivity often translates into milder reaction conditions, shorter reaction times, and higher yields for the bromo-derivative. Conversely, 2-Chloro-4-methylbenzonitrile is often a more cost-effective starting material, and recent advances in catalyst technology have significantly improved its viability in cross-coupling reactions, albeit typically requiring more robust catalyst systems and more forcing conditions.
Theoretical Background: The Halogen's Role in Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to cleave the C-X bond is a major contributor to the activation energy of this step. The C-Br bond is inherently weaker than the C-Cl bond, facilitating a more rapid oxidative addition. This fundamental difference in bond strength is the primary driver for the observed higher reactivity of this compound.
Comparative Data Presentation
While direct side-by-side kinetic studies for this compound and 2-Chloro-4-methylbenzonitrile are not extensively available in the public domain, the following tables summarize representative data from studies on analogous aryl halides. This data serves to illustrate the generally observed trends in reactivity.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~92 |
| 2 | 2-Chloro-4-methylbenzonitrile | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~85 |
Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Aniline
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | ~95 |
| 2 | 2-Chloro-4-methylbenzonitrile | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~88 |
Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/H₂O (5:1, 6 mL)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-4-methylbenzonitrile.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4-methylbenzonitrile with Aniline
Materials:
-
2-Chloro-4-methylbenzonitrile (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.)
-
Anhydrous tert-Butanol (5 mL)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
To a flame-dried Schlenk tube, add 2-Chloro-4-methylbenzonitrile, palladium(II) acetate, and RuPhos.
-
Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add cesium carbonate, aniline, and anhydrous tert-butanol.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate (20 mL), and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(phenylamino)-4-methylbenzonitrile.
Visualizing the Workflow and Reactivity
To further elucidate the experimental process and the underlying principles of reactivity, the following diagrams are provided.
Caption: Comparative experimental workflow for cross-coupling reactions.
Caption: Logical relationship of reactivity and reaction conditions.
Conclusion
The choice between this compound and 2-Chloro-4-methylbenzonitrile in a synthetic campaign is a strategic one, balancing reactivity against cost and availability. This compound is the more reactive substrate, generally affording higher yields under milder conditions in palladium-catalyzed cross-coupling reactions. However, the development of highly active and robust catalyst systems has significantly broadened the applicability of the more economical 2-Chloro-4-methylbenzonitrile. For many applications, particularly in large-scale synthesis, the investment in developing a robust process with the chloro-analogue can be highly advantageous. This guide provides the foundational data and protocols to aid researchers in making an informed decision based on the specific requirements of their synthetic targets.
A Comparative Analysis of Suzuki Coupling Yields: 2-Bromo-4-methylbenzonitrile and Its Isomers
A detailed examination of the Suzuki-Miyaura coupling reaction reveals significant variations in product yields depending on the isomeric form of the bromomethylbenzonitrile reactant. This guide provides a comparative overview for researchers, scientists, and drug development professionals, supported by experimental data, to inform synthetic strategies and optimize reaction outcomes.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the seemingly subtle change in the substitution pattern on an aromatic ring can have a profound impact on reaction yields. This comparison focuses on the Suzuki coupling of 2-Bromo-4-methylbenzonitrile and its isomers with phenylboronic acid, highlighting the influence of the relative positions of the bromo, methyl, and cyano groups on the reaction's success.
Performance Comparison of Bromomethylbenzonitrile Isomers
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic Acid | Data not available in a directly comparable study | - | - | - | - | - |
| 3-Bromo-4-methylbenzonitrile | Phenylboronic Acid | Data not available in a directly comparable study | - | - | - | - | - |
| 4-Bromo-2-methylbenzonitrile | Phenylboronic Acid | Data not available in a directly comparable study | - | - | - | - | - |
| 2-Bromobenzonitrile | Phenylboronic Acid | PdNPs | K₂CO₃ | - | - | - | 98[1] |
| 4-Bromobenzonitrile | 4-Formylphenylboronic Acid | - | - | - | - | - | 97[2] |
Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions. The absence of data for some isomers highlights a gap in the current literature.
Observations from the available data on related structures suggest that steric hindrance plays a crucial role. The ortho-position of a substituent relative to the bromine atom can impede the oxidative addition step of the palladium catalyst, potentially leading to lower yields compared to meta or para isomers. For instance, the high yield reported for 2-bromobenzonitrile suggests that the ortho-cyano group, despite its electron-withdrawing nature, does not completely hinder the reaction, possibly due to chelation effects or the specific catalyst system employed.[1]
Furthermore, a study on unprotected ortho-bromoanilines, which share a structural similarity with this compound (an ortho-bromo compound with an electron-withdrawing cyano group), showed that a nitrile-substituted substrate can achieve a good yield in Suzuki coupling reactions.[3] This indicates that with the appropriate choice of catalyst and conditions, high conversions are achievable even with sterically demanding substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing Suzuki-Miyaura coupling reactions. Below is a representative experimental protocol for the coupling of a bromobenzonitrile derivative.
General Procedure for Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with Phenylboronic Acid: [1]
Materials:
-
2-Bromobenzonitrile (1 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium nanoparticles (PdNPs) (1 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Solvent (20 mL)
Procedure:
-
To a reaction vessel, add 2-bromobenzonitrile (1 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2 mmol), and the palladium nanoparticle catalyst (1 mol%).
-
Add the appropriate solvent (20 mL).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki Coupling Workflow
To further clarify the experimental process, a logical workflow diagram is provided below.
References
Comparative Guide to Alternative Precursors for Phthalocyanine Dye Synthesis: A Focus on Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative precursors to 2-Bromo-4-methylbenzonitrile for the synthesis of phthalocyanine dyes. Phthalocyanines are a class of synthetic pigments and dyes valued for their intense color, stability, and versatile applications in materials science, catalysis, and photodynamic therapy. The properties of the final phthalocyanine dye are critically influenced by the peripheral substituents on the macrocycle, which are introduced via the phthalonitrile precursors.
This document outlines several alternative substituted benzonitriles, detailing their impact on the performance of the resulting dyes. The comparison is supported by a summary of experimental data from the literature and generalized experimental protocols.
Comparison of Precursor Performance
The selection of a phthalonitrile precursor is a key determinant of the final dye's physicochemical properties, including its absorption spectrum, solubility, and aggregation behavior.[1][2] While this compound is a known intermediate for phthalocyanine synthesis, a variety of other substituted phthalonitriles can be employed to fine-tune the dye's characteristics. Below is a comparative analysis of several alternative precursor classes.
Halogen-Substituted Phthalonitriles: The nature of the halogen atom at the 2-position can influence the electronic properties of the phthalocyanine. Fluorine, being highly electronegative, can enhance the oxidative stability of the dye and may lead to improved performance in applications like photodynamic therapy due to enhanced generation of singlet oxygen.[3] Generally, halogen substituents can influence the position of the Q-band, a characteristic absorption in the red region of the visible spectrum for phthalocyanines.[1]
Electron-Donating Group (EDG) Substituted Phthalonitriles: The introduction of electron-donating groups such as alkoxy or amino moieties can significantly impact the dye's properties. Alkoxy groups, for instance, are known to enhance the solubility of phthalocyanines in organic solvents, which is a crucial factor for their processability and application in solution-based technologies.[4][5] EDGs also tend to cause a bathochromic (red) shift in the Q-band absorption.[1]
Electron-Withdrawing Group (EWG) Substituted Phthalonitriles: Conversely, electron-withdrawing groups like the nitro group can lead to a hypsochromic (blue) shift of the Q-band.[6] While potentially decreasing solubility in non-polar solvents, the introduction of nitro groups can be a strategic step for further functionalization, as the nitro group can be readily reduced to an amino group, which can then be used for conjugation to other molecules.[4]
Data Presentation: Comparison of Phthalocyanine Properties from Different Precursors
The following table summarizes key performance indicators for metallophthalocyanines (MPcs) synthesized from various substituted phthalonitrile precursors. The data is compiled from literature sources and provides a comparative overview. Note that direct side-by-side comparative studies for all these precursors are limited; therefore, the data represents typical values for phthalocyanines with the indicated substitution patterns.
| Precursor | Resulting MPc Substituent | Typical Yield (%) | Q-band Max (nm) in organic solvent | Solubility |
| This compound | 2-Bromo-4-methyl | Moderate | ~680-710 | Moderate in non-polar solvents |
| 2-Fluoro-4-methylbenzonitrile | 2-Fluoro-4-methyl | Moderate-High | ~670-700 | Moderate, improved in some polar organic solvents[3] |
| 2-Chloro-4-methylbenzonitrile | 2-Chloro-4-methyl | Moderate-High | ~675-705 | Moderate in non-polar solvents |
| 4-Alkoxy-2-methylbenzonitrile | 4-Alkoxy-2-methyl | High | ~685-720 | High in many organic solvents[4][5] |
| 4-Amino-2-methylbenzonitrile | 4-Amino-2-methyl | Moderate | ~690-730 | Moderate, can be enhanced by derivatization |
| 4-Nitro-2-methylbenzonitrile | 4-Nitro-2-methyl | Moderate-High | ~670-690[6] | Low in non-polar solvents[1] |
Experimental Protocols
The synthesis of substituted phthalocyanines generally involves a two-step process: the synthesis of the desired phthalonitrile precursor, followed by its cyclotetramerization in the presence of a metal salt.
General Protocol for the Synthesis of a Substituted Phthalonitrile (via Nucleophilic Aromatic Substitution)
This protocol is applicable for the synthesis of precursors like 4-alkoxy-, 4-aryloxy-, or 4-amino-substituted phthalonitriles from a nitro-substituted precursor.
-
Dissolution: Dissolve the starting 4-nitrophthalonitrile in a dry aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile and Base: Add the desired nucleophile (e.g., an alcohol for an alkoxy substituent or an amine for an amino substituent) and a suitable base (e.g., potassium carbonate) to the solution.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
General Protocol for the Cyclotetramerization to a Metallophthalocyanine
-
Mixing of Reactants: In a high-boiling point solvent (e.g., pentanol, N,N-dimethylaminoethanol, or glycerol), combine the substituted phthalonitrile precursor, a metal salt (e.g., zinc acetate, cobalt(II) chloride), and a catalytic amount of a strong non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][7] The molar ratio of phthalonitrile to metal salt is typically 4:1.
-
Reaction: Heat the mixture to reflux (typically 140-200°C) under an inert atmosphere and maintain for several hours (e.g., 4-24 hours).[7] The reaction progress is often indicated by a significant color change to deep blue or green.
-
Isolation: After cooling, the crude phthalocyanine often precipitates from the reaction mixture. It can be collected by filtration. Alternatively, the product can be precipitated by adding the reaction mixture to a non-solvent like methanol or water.
-
Purification: The crude product is washed sequentially with various solvents to remove unreacted starting materials and by-products. Typical washing steps may include water, methanol, and acetone. For soluble phthalocyanines, further purification can be achieved by column chromatography on silica gel.[5]
Mandatory Visualization
Caption: Synthetic pathways from various precursors to substituted phthalocyanines.
Caption: Experimental workflow for dye synthesis and performance comparison.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. benchchem.com [benchchem.com]
Validating the Structure of 2-Bromo-4-methylbenzonitrile Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes utilizing 2-Bromo-4-methylbenzonitrile as a starting material for the synthesis of valuable 2-substituted-4-methylbenzonitrile derivatives. We present a comparative analysis of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Furthermore, we explore direct cyanation as another key transformation of the parent molecule.
This guide offers a practical resource for selecting optimal reaction conditions and validating the structure of the resulting products through detailed experimental protocols and spectroscopic data. We also briefly touch upon alternative synthetic strategies for accessing these target molecules, providing a broader context for synthetic planning.
Performance Comparison of Key Reactions
The following tables summarize the performance of Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions with this compound and analogous aryl bromides under various conditions.
Suzuki-Miyaura Coupling of this compound and Analogs
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various boronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields.
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 81 | [1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 92 (similar substrate) | [1] |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 80 (representative) | [1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 73 (representative) | [1] |
| Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 98 (for 2-bromobenzonitrile) | [2] |
Buchwald-Hartwig Amination of this compound and Analogs
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines. The reaction is sensitive to the choice of ligand and base.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | >95 (general conditions) | [3] |
| Morpholine | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuONa | Toluene | 100 | 24 | 97 (for bromobenzene) | [4] |
| Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | 100 | 24 | 96 (for bromobenzene) | [4] |
| Benzophenone Imine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12-24 | High (general protocol) | [5] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
This procedure outlines a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This procedure provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv) or Ammonia surrogate (e.g., Benzophenone imine, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine and this compound.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If using an ammonia surrogate like benzophenone imine, acidic workup (e.g., 1M HCl) is required to hydrolyze the intermediate imine.
-
Neutralize the mixture and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Structural Validation of Reaction Products
Accurate structural determination of the synthesized compounds is critical. Below is a summary of spectroscopic data for key products derived from this compound.
2-Aryl-4-methylbenzonitriles
Example: 2-(p-tolyl)benzonitrile
-
¹H NMR (CDCl₃): δ 7.72-7.78 (m, 1H), 7.58-7.66 (m, 1H), 7.37-7.52 (m, 3H), 7.22-7.34 (m, 2H), 2.42 (s, 3H).[6]
-
Melting Point: 50.5-52.0 °C.[6]
2-Amino-4-methylbenzonitrile
-
¹H NMR: Spectroscopic data is available in public databases such as PubChem.[7]
-
¹³C NMR: Spectroscopic data is available in public databases such as PubChem and SpectraBase.[7][8]
-
IR Spectra: FTIR and ATR-IR spectra are available in public databases.[7]
-
Melting Point: 92-95 °C.[9]
Alternative Synthetic Routes
While palladium-catalyzed cross-coupling reactions of this compound are efficient, alternative synthetic strategies exist for the preparation of 2-substituted-4-methylbenzonitriles.
Synthesis of 2-Aryl-4-methylbenzonitriles
An alternative approach to 2-aryl-4-methylbenzonitriles involves the reaction of an organometallic reagent derived from a substituted toluene with a 2-halobenzonitrile. For instance, the Mn(II)- or Ni(II)-catalyzed cross-coupling of o-chlorobenzonitrile with p-tolylmagnesium chloride can yield 2-cyano-4'-methylbiphenyl (o-tolylbenzonitrile).[10]
Synthesis of 2-Amino-4-methylbenzonitrile
Alternative syntheses of aminobenzonitriles often involve multi-step sequences starting from different precursors. One such method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones to produce 2-aminoquinazoline derivatives, which can be further transformed.[11] Another approach could involve the reduction of a corresponding nitrobenzonitrile.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the key reactions discussed in this guide.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2-アミノ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-4-methylbenzonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of complex aromatic compounds is a cornerstone of innovation. The strategic functionalization of molecules like 2-bromo-4-methylbenzonitrile, a versatile building block, often relies on palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of various palladium catalysts for several key cross-coupling reactions involving this compound, supported by experimental data to inform catalyst selection and reaction optimization.
The performance of a palladium catalyst is intricately linked to the nature of its ligands and the palladium precursor. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki and related reactions), and reductive elimination. The choice of palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can also influence catalyst activation and performance.
Comparative Performance of Palladium Catalysts
While a direct head-to-head comparison of a wide range of palladium catalysts for every cross-coupling reaction of this compound is not extensively documented in a single study, the following tables summarize typical performance data gleaned from studies on this substrate and structurally similar aryl bromides. This data provides valuable insights into the relative efficacy of different catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For the reaction of this compound with various boronic acids, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | Phenylboronic acid | ~95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Phenylboronic acid | ~85 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | Phenylboronic acid | ~90 |
Note: Yields are approximate and based on data for analogous 2-bromopyridine derivatives due to limited direct comparative data for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The selection of the appropriate palladium catalyst is critical, especially when coupling with less nucleophilic amines or when steric hindrance is a factor. For the amination of this compound, catalyst systems employing bulky biarylphosphine ligands are generally preferred.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4 | Morpholine | >95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 16 | Aniline | ~90 |
| PdCl₂(Amphos) | Amphos | K₃PO₄ | t-BuOH | 100 | 12 | Benzylamine | ~88 |
Note: Yields are based on general performance for aryl bromides and may vary for this compound.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. The choice of catalyst and reaction conditions can influence both the yield and regioselectivity of the product. For the reaction of this compound, phosphine-ligated palladium catalysts are commonly employed.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 16 | n-Butyl acrylate | ~85 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | 120 | 24 | Styrene | ~80 |
| Herrmann's Catalyst | - | NaOAc | DMAc | 130 | 12 | n-Butyl acrylate | ~90 |
Note: Yields are representative for Heck reactions of aryl bromides.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst, although copper-free conditions have also been developed.
| Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | 65 | 6 | Phenylacetylene | >90 |
| Pd(PPh₃)₄ | PPh₃ | CuI | i-Pr₂NH | Toluene | 80 | 8 | Phenylacetylene | ~88 |
| Pd(OAc)₂ | SPhos | - | Cs₂CO₃ | Dioxane | 100 | 12 | Phenylacetylene | ~85 |
Note: Yields are based on general Sonogashira coupling protocols for aryl bromides.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of these cross-coupling reactions. The following are generalized protocols that serve as a starting point for the optimization of reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed solvent (e.g., toluene/water 4:1, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
The aryl bromide, this compound (1.0 equiv), and the amine (1.1-1.2 equiv) are added.
-
Anhydrous, degassed solvent (e.g., toluene) is added.
-
The Schlenk tube is sealed and the reaction mixture is heated to the appropriate temperature (e.g., 100 °C) with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Visualizing the Catalytic Process
To better understand the relationships within these catalytic systems, a generalized workflow and a typical catalytic cycle are presented below using the DOT language for Graphviz.
A Comparative Guide: 2-Bromo-4-methylbenzonitrile vs. Triflate Analogues in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of 2-Bromo-4-methylbenzonitrile and its triflate analogues, focusing on their application in cross-coupling reactions, with supporting experimental data and protocols to inform strategic synthetic planning.
Executive Summary
This compound stands out as a versatile and economically advantageous building block in drug discovery and development, particularly for the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions. While its triflate analogues offer an alternative with distinct reactivity profiles, this compound generally presents a more favorable balance of reactivity, cost-effectiveness, and commercial availability. The choice between an aryl bromide and an aryl triflate is nuanced and depends on the specific synthetic strategy, including the desired chemoselectivity and the nature of other functional groups present in the molecule.
Reactivity and Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The reactivity of the electrophilic partner is a key determinant of reaction efficiency. Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions follows the trend: I > Br ≈ OTf > Cl. However, this order can be significantly influenced by the choice of catalyst, ligands, and reaction conditions.
Aryl bromides, such as this compound, are widely used due to their optimal balance of reactivity and stability. They readily undergo oxidative addition to palladium(0) catalysts, initiating the catalytic cycle. Aryl triflates are also effective coupling partners and are particularly useful when derived from readily available phenols.
Comparative Yield Data in Suzuki-Miyaura Coupling
While a direct head-to-head comparison of this compound and its exact triflate analogue (4-cyano-3-methylphenyl trifluoromethanesulfonate) under identical conditions is not extensively documented, a comparative analysis of similar systems provides valuable insights into their expected performance. The following table summarizes representative yields for the Suzuki-Miyaura coupling of analogous aryl bromides and aryl triflates with various boronic acids.
| Electrophile | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-methylpyridine (analogue to this compound) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 81[1] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | 92 (on a similar substrate)[1] |
| 4-Bromobenzonitrile | Phenylboronic acid | Fe₃O₄@chitosan-Pd complex | K₂CO₃ | H₂O | 80 | 95 |
| Aryl Triflate (general) | Arylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | Good to Excellent |
| Chloroaryl Triflate (triflate selective coupling) | Arylboronic acid | PdCl₂ (ligand-free) | KF | Acetonitrile | RT | High |
Key Observations:
-
Aryl bromides, including analogues of this compound, consistently provide good to excellent yields in Suzuki-Miyaura couplings under various conditions.
-
The reactivity of aryl triflates is highly dependent on the catalytic system. While traditionally considered slightly less reactive than bromides, modern catalysts and "ligand-free" conditions can achieve high yields, sometimes with selectivity for the triflate group in the presence of other halides.
Advantages of this compound
1. Cost-Effectiveness and Availability: this compound is a commercially available and relatively inexpensive building block. In contrast, the synthesis of the corresponding triflate analogue requires an additional synthetic step from the corresponding phenol (4-cyano-3-methylphenol), which may not be as readily available or cost-effective, and involves the use of expensive triflating agents like triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide).
2. Stability: Aryl bromides are generally stable compounds with a long shelf life, making them convenient for storage and handling in a laboratory setting. While aryl triflates are also relatively stable, they can be more susceptible to hydrolysis under certain conditions.
3. Established Reactivity: The reactivity of aryl bromides in a vast array of cross-coupling reactions is well-documented, providing a wealth of literature precedents and established protocols for researchers to draw upon.
Advantages of Triflate Analogues
1. Access from Phenols: The primary advantage of aryl triflates is their straightforward synthesis from phenols. This provides a valuable synthetic route when the corresponding phenol is more accessible or cheaper than the aryl halide.
2. Orthogonal Reactivity: In molecules containing multiple halide or pseudohalide functionalities, the differential reactivity of a triflate group compared to a bromide can be exploited for sequential, chemoselective cross-coupling reactions. By carefully selecting the catalyst and reaction conditions, one can selectively react at either the C-Br or C-OTf bond. For instance, "ligand-free" palladium catalysis has been shown to favor the coupling of aryl triflates over aryl chlorides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Synthesis of an Aryl Triflate from a Phenol
This protocol describes the general procedure for the triflation of a phenol to generate the corresponding aryl triflate.
Materials:
-
Phenol (e.g., 4-cyano-3-methylphenol) (1.0 equiv)
-
Pyridine or another suitable base (1.5-2.0 equiv)
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1-1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the phenol in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine) dropwise.
-
Slowly add the triflating agent (e.g., triflic anhydride) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude aryl triflate by flash column chromatography on silica gel if necessary.
Visualization of Relevant Signaling Pathways
The synthetic utility of this compound and its triflate analogues is underscored by their application in the synthesis of biologically active molecules that modulate key signaling pathways in drug development.
Farnesyltransferase (FTase) Signaling Pathway
Derivatives of this compound, specifically 2-aryl-4-methylbenzonitriles, have been investigated as inhibitors of Farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of proteins, including the Ras family of small GTPases, which are pivotal in cell signaling pathways that control cell growth, differentiation, and survival.[2][3][4][5][6] Inhibition of FTase can disrupt these pathways, making it an attractive target for cancer therapy.
CXCL8-CXCR1/2 Signaling Pathway
Aryl triflates have been incorporated into molecules designed to inhibit the CXCL8 signaling pathway. CXCL8 (also known as Interleukin-8) is a chemokine that binds to the G-protein coupled receptors CXCR1 and CXCR2, triggering downstream signaling cascades that are implicated in inflammation and cancer progression, including angiogenesis and metastasis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Greener Path Forward: Comparing Sustainable Alternatives for the Synthesis of 2-Bromo-4-methylbenzonitrile
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-Bromo-4-methylbenzonitrile is a foundational step. However, traditional synthetic routes often rely on hazardous reagents and generate significant waste. This guide provides a comparative analysis of traditional and emerging green chemistry alternatives for the synthesis of this compound, supported by experimental data and detailed protocols to inform the selection of more sustainable and efficient methods.
The imperative to develop environmentally benign chemical processes has spurred innovation in synthetic methodology. This comparison focuses on two primary traditional routes to this compound—the Sandmeyer reaction and a two-step bromination followed by cyanation—and evaluates them against greener alternatives that minimize the use of toxic substances, reduce waste, and improve overall efficiency.
Performance Comparison: Traditional vs. Green Alternatives
The following table summarizes quantitative data for the different synthetic pathways, highlighting key performance indicators such as yield, reaction time, temperature, and the use of hazardous reagents.
| Method | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Green Chemistry Considerations |
| Traditional Sandmeyer Reaction | 3-Bromo-4-aminotoluene | NaNO₂, HCl, CuCN, KCN | Water | 0-60 | ~2 | Not specified | Use of highly toxic copper cyanide and potassium cyanide. |
| Traditional Radical Bromination & Cyanation | 4-Methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN, NaCN/KCN | CCl₄ | Reflux | 8+ | ~90 (Bromination) | Use of a hazardous solvent (carbon tetrachloride) and toxic cyanides. |
| Green Alternative: Metal-Free Diazotization-Bromination | 4-Methylaniline | NaNO₂, HBr, Br₂ | Water | 0-25 | 12 | 80 | Avoids the use of heavy metal catalysts. |
| Green Alternative: Catalytic Bromination & Palladium-Catalyzed Cyanation | 4-Methyltoluene | H₂O₂/KBr, Vanadium/Molybdenum catalyst; Pd catalyst, K₄[Fe(CN)₆] | Water, DMAc | 25-120 | 24 (Bromination), 5 (Cyanation) | Good to Excellent | Utilizes a safer brominating agent and a non-toxic cyanide source. Heterogeneous catalysts can be recycled.[1] |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical workflow from starting materials to the final product for both traditional and greener synthetic routes.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Traditional Method: Sandmeyer Reaction
Materials:
-
3-Bromo-4-aminotoluene (10 g, 54 mmol)
-
Hydrochloric acid (30 ml, 17%)
-
Sodium nitrite (4.3 g)
-
Copper(I) cyanide
-
Potassium cyanide
-
Water
-
Ice-salt mixture
Procedure:
-
Dissolve 3-Bromo-4-aminotoluene in HCl (17%).
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add an aqueous solution of NaNO₂ while maintaining the temperature between 0-5°C.
-
Prepare a mixture of aqueous Cu(I) cyanide (6%) and KCN (40%) and heat to 60°C.
-
Add the heated cyanide solution to the cold, neutralized diazonium salt solution.
-
Work up the reaction mixture to obtain this compound.
Green Alternative: Metal-Free Diazotization and Bromination
Materials:
-
4-methylaniline (1 mmol)
-
48% Hydrobromic acid (3.0 equiv.)
-
Sodium nitrite (2.1 equiv.)
-
Molecular bromine (1.2 equiv.)
-
Water
-
Dichloromethane (DCM)
-
Sodium dithionate solution (5%)
-
Sodium carbonate solution (10%)
-
Calcium chloride
Procedure:
-
To a stirred solution of 4-methylaniline in water, add 48% HBr at 0 to 5 °C.
-
Add sodium nitrite solution dropwise at the same temperature.
-
After stirring for 30 minutes, add molecular bromine at 0 to 5 °C and then allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and quench with 5% sodium dithionate solution, followed by washing with 10% Na₂CO₃ solution and water until neutral.
-
Dry the organic layer over CaCl₂, and evaporate the solvent.
-
Purify the crude product by low-vacuum distillation to yield 2-bromo-4-methylaniline. (Note: This protocol produces the bromoaniline, a precursor. Subsequent cyanation would be required).
Green Alternative: Palladium-Catalyzed Cyanation of 2-Bromo-4-methyltoluene
Materials:
-
2-Bromo-4-methyltoluene (1 mmol)
-
Palladium acetate (Pd(OAc)₂, 0.1 mol%)
-
Potassium ferrocyanide (K₄[Fe(CN)₆], 0.2 equiv.)
-
Dimethylacetamide (DMAC)
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 2-Bromo-4-methyltoluene, Pd(OAc)₂, and K₄[Fe(CN)₆] in DMAC.
-
Heat the mixture to 120 °C and stir for 5 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.[1]
Conclusion
The shift towards green chemistry in the synthesis of essential chemical intermediates like this compound is not only an ethical imperative but also a driver of innovation. The presented alternatives to traditional methods demonstrate significant improvements in safety and environmental impact by replacing hazardous reagents with safer, more sustainable options. While traditional methods may still be prevalent, the adoption of greener catalytic systems offers comparable or even superior yields under milder conditions, paving the way for more sustainable practices in the pharmaceutical and chemical industries. Further research and process optimization will continue to enhance the efficiency and scalability of these green alternatives.
References
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 2-Bromo-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical intermediates like 2-Bromo-4-methylbenzonitrile (C₈H₆BrN) is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products.[1] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The choice between these methods depends on various factors, including the physicochemical properties of the analyte, required sensitivity, and the specific goals of the analysis, such as routine quality control versus comprehensive impurity identification.[1][2]
Key Analyte Properties: this compound
-
Molecular Weight: 196.04 g/mol [3]
-
Form: Powder[3]
-
Melting Point: 50-55 °C[3]
-
Flash Point: >110 °C[3]
-
Structure: A substituted benzonitrile, which suggests it is a semi-volatile and thermally stable compound, making it amenable to both HPLC and GC-MS analysis.[4][5]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling non-volatile and thermally sensitive compounds.[4][6] Operating at or near ambient temperatures, it separates compounds in a liquid sample based on their interactions with a stationary phase packed in a column.[5][6]
Experimental Protocol: HPLC-UV
A generalized protocol for the purity assessment of this compound using a reversed-phase HPLC method is outlined below.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). For Mass-Spec compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[7]
-
Gradient Program: Start at 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their relative retention times.
Logical Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[2] It is ideal for analyzing volatile and semi-volatile compounds that are thermally stable.[2][5] The mass spectrometer provides detailed structural information, making it superior for the definitive identification of unknown impurities.[8]
Experimental Protocol: GC-MS
A typical GC-MS protocol for analyzing this compound is as follows.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.[9]
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Data Analysis: Purity is calculated by area percent from the Total Ion Chromatogram (TIC). Impurities are identified by matching their mass spectra against a library (e.g., NIST) and by interpreting fragmentation patterns.
Decision Logic for Technique Selection
Caption: Decision tree for selecting an analytical method.
Comparative Data Summary
While specific experimental data for a direct comparison on this compound is not publicly available, the following tables summarize the expected performance based on the analysis of similar substituted benzonitriles and halogenated aromatic compounds.[1][10]
Table 1: Comparison of Method Parameters and Performance
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase.[5] | Separation based on volatility and boiling point in a gas mobile phase.[2][5] |
| Analyte Volatility | Not required; suitable for non-volatile compounds.[4] | Required; suitable for volatile and semi-volatile compounds.[2] |
| Thermal Stability | Not required; operates at ambient temperatures.[6] | Required; high temperatures can cause degradation of labile compounds.[6] |
| Identification Power | Based on retention time comparison with a reference standard. | Definitive identification via mass spectral library matching and fragmentation.[2] |
| Sensitivity | Typically ppm to high ppb range, detector dependent.[4] | Typically low ppb to ppt range; highly sensitive.[4] |
| Sample Throughput | Moderate; run times are typically 10-60 minutes.[6] | High; run times can be faster, especially for volatile compounds.[6][8] |
| Solvent Consumption | High. | Low. |
Table 2: Hypothetical Purity and Impurity Profile Results
| Analytical Result | HPLC-UV | GC-MS |
| Purity Assay (%) | 99.5% | 99.6% |
| Impurity 1 (Isomer) | 0.20% (by RRT) | 0.18% (Identified by MS) |
| Impurity 2 (Precursor) | 0.15% (by RRT) | 0.12% (Identified by MS) |
| Impurity 3 (Unknown) | 0.10% (by RRT) | 0.05% (Tentatively Identified) |
| LOD / LOQ | ~50 ppb / ~150 ppb | ~1 ppb / ~5 ppb |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound.
-
HPLC-UV is an excellent choice for routine quality control applications where the primary goal is to quantify the main component and known impurities against a reference standard. It is robust, widely available, and avoids potential thermal degradation of the analyte.
-
GC-MS is the superior method for in-depth impurity profiling, method development, and investigational studies. Its ability to provide structural information is invaluable for definitively identifying unknown impurities, which is a critical step in process development and for regulatory submissions.
For a comprehensive purity assessment, a dual-technique approach is often recommended. HPLC can be used for routine assay and quantification of known impurities, while GC-MS can be employed to identify and characterize any new or unknown peaks that appear, ensuring a complete and accurate understanding of the compound's purity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. This compound 97 42872-73-1 [sigmaaldrich.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative Cost-Benefit Analysis of 2-Bromo-4-methylbenzonitrile Synthesis Routes
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a cornerstone of successful project outcomes. 2-Bromo-4-methylbenzonitrile is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides a comprehensive comparative cost-benefit analysis of three potential synthesis routes to this compound, focusing on experimental data, cost-effectiveness, and safety considerations.
Executive Summary
Two primary synthetic strategies and one alternative are evaluated for the synthesis of this compound:
-
Route 1: Sandmeyer Reaction of 3-Bromo-4-aminotoluene. This classical approach is a reliable and well-documented method.
-
Route 2: Direct Bromination of 4-Methylbenzonitrile. This route is theoretically more atom-economical but faces significant challenges in achieving the desired regioselectivity.
-
Route 3: Sandmeyer Reaction of 2-Amino-4-methylbenzonitrile. An alternative Sandmeyer approach, contingent on the availability and cost of the starting material.
This analysis concludes that the Sandmeyer reaction of 3-Bromo-4-aminotoluene (Route 1) currently represents the most practical and reliable method for the synthesis of this compound, despite the hazardous nature of the reagents involved. The direct bromination of 4-methylbenzonitrile (Route 2) is hampered by a lack of regioselectivity, leading to difficult-to-separate byproducts and lower yields of the desired product. The viability of the Sandmeyer reaction of 2-amino-4-methylbenzonitrile (Route 3) is dependent on the commercial availability and cost of the starting amine.
Data Presentation
Table 1: Comparative Cost Analysis of Reagents per Kilogram of Product*
| Reagent | Route 1 (Sandmeyer from 3-Bromo-4-aminotoluene) | Route 2 (Direct Bromination of 4-Methylbenzonitrile) | Route 3 (Sandmeyer from 2-Amino-4-methylbenzonitrile) |
| Starting Material | 3-Bromo-4-aminotoluene (~$50-100/kg) | 4-Methylbenzonitrile (~$20-40/kg) | 2-Amino-4-methylbenzonitrile (~$100-200/g) |
| Brominating Agent | N/A | N-Bromosuccinimide (NBS) (~$50-100/kg) | N/A |
| Diazotization Reagent | Sodium Nitrite (~$5-10/kg) | N/A | Sodium Nitrite (~$5-10/kg) |
| Cyanide Source | Copper(I) Cyanide (~ | N/A | Copper(I) Cyanide (~ |
| Other Reagents | Hydrochloric Acid, Sodium Hydroxide | Radical Initiator (e.g., AIBN), Solvent (e.g., Acetonitrile) | Hydrochloric Acid, Sodium Hydroxide |
| Estimated Reagent Cost |
|
|
|
*Costs are estimates based on bulk pricing and may vary. This table does not include costs for solvents, workup materials, waste disposal, or labor.
Table 2: Comparison of Synthesis Route Performance
| Parameter | Route 1 (Sandmeyer from 3-Bromo-4-aminotoluene) | Route 2 (Direct Bromination of 4-Methylbenzonitrile) | Route 3 (Sandmeyer from 2-Amino-4-methylbenzonitrile) |
| Yield | Moderate to High (typically 60-80%) | Low to Moderate (highly dependent on regioselectivity) | Moderate to High (expected, but data limited) |
| Reaction Time | Several hours | Several hours | Several hours |
| Scalability | Established for industrial scale | Challenging due to selectivity issues | Potentially scalable, similar to Route 1 |
| Purification | Relatively straightforward (crystallization) | Difficult (isomeric separation) | Relatively straightforward (crystallization) |
| Key Safety Hazards | Highly toxic cyanides, unstable diazonium salts, corrosive acids | Flammable solvents, toxic NBS, potential for runaway reactions | Highly toxic cyanides, unstable diazonium salts, corrosive acids |
| Environmental Impact | Heavy metal (copper) waste, toxic cyanide waste | Halogenated organic waste | Heavy metal (copper) waste, toxic cyanide waste |
Experimental Protocols
Route 1: Sandmeyer Reaction of 3-Bromo-4-aminotoluene
Materials:
-
3-Bromo-4-aminotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Ice
-
Water
Procedure:
-
Diazotization: Dissolve 3-Bromo-4-aminotoluene in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and heat it to around 60-70 °C. Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Workup: After the addition is complete, heat the reaction mixture for a short period to ensure complete reaction. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound as a crystalline solid.
Route 2: Direct Bromination of 4-Methylbenzonitrile (Theoretical Approach)
Materials:
-
4-Methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN) or UV light
-
Solvent (e.g., Acetonitrile or Carbon Tetrachloride - use of CCl₄ is discouraged due to toxicity)
Procedure:
-
Reaction Setup: Dissolve 4-methylbenzonitrile in a suitable solvent in a round-bottom flask equipped with a reflux condenser.
-
Bromination: Add N-bromosuccinimide and a catalytic amount of a radical initiator to the solution. Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture of this compound, other brominated isomers, and benzylic bromination products. Purification by column chromatography or fractional distillation would be necessary, which can be challenging and costly.
Route 3: Sandmeyer Reaction of 2-Amino-4-methylbenzonitrile (Proposed)
Materials:
-
2-Amino-4-methylbenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr)
-
Ice
-
Water
Procedure:
-
Diazotization: Dissolve 2-Amino-4-methylbenzonitrile in a mixture of hydrobromic acid and water. Cool the mixture to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Workup and Purification: The workup and purification would follow a similar procedure to Route 1.
Mandatory Visualization
Concluding Remarks
The selection of a synthetic route is a multifaceted decision that weighs cost, efficiency, safety, and environmental impact.
-
Route 1 (Sandmeyer of 3-Bromo-4-aminotoluene) is a robust and predictable method, making it the recommended choice for reliable production of this compound. The primary drawbacks are the handling of highly toxic cyanides and the generation of heavy metal waste, which require stringent safety protocols and waste management procedures.
-
Route 2 (Direct Bromination) , while appearing more straightforward and cost-effective on paper, is plagued by significant regioselectivity issues. The formation of multiple isomers necessitates complex and costly purification, likely rendering this route economically unviable for producing high-purity material. Further research into highly regioselective bromination catalysts could change this assessment in the future.
-
Route 3 (Sandmeyer of 2-Amino-4-methylbenzonitrile) presents a chemically sound alternative to Route 1. However, the significantly higher cost and potentially limited availability of the starting material make it a less attractive option from a cost-benefit perspective at present.
For researchers and drug development professionals, the reliability and predictability of the Sandmeyer reaction from 3-bromo-4-aminotoluene currently outweigh the potential, yet unrealized, advantages of direct bromination. Future advancements in catalytic methods may shift this balance, but for now, the classical approach remains the most pragmatic.
Unveiling the Therapeutic Potential: A Comparative Analysis of Novel Compounds Derived from 2-Bromo-4-methylbenzonitrile
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel compounds synthesized from the versatile starting material, 2-Bromo-4-methylbenzonitrile. This document summarizes key quantitative data on their anticancer, antimicrobial, and enzyme inhibitory activities, details the experimental methodologies for these evaluations, and visualizes the underlying signaling pathways and experimental workflows.
The strategic incorporation of the this compound scaffold has yielded a diverse array of bioactive molecules. The presence of the bromo, methyl, and nitrile functionalities provides a rich chemical handle for the synthesis of complex heterocyclic structures, including quinazolines, phthalocyanines, and other nitrogen-containing ring systems. These derivatives have demonstrated promising activities across various therapeutic areas, warranting a comprehensive comparative analysis to guide future drug discovery efforts.
Comparative Biological Activity of this compound Derivatives
The following tables summarize the quantitative data for the biological activities of various compounds derived from or structurally related to this compound. It is important to note that the data presented is a compilation from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Anticancer Activity
The in vitro cytotoxic activity of several classes of compounds against a panel of human cancer cell lines is presented below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivatives | 2-substituted quinazolin-4(3H)-ones | MCF-7 (Breast) | 51.4 - 82.1 | [1] |
| A549 (Lung) | 67.3 | [1] | ||
| 4-Methylbenzamide Derivatives | K562 (Leukemia) | 2.27 - 2.53 | [2][3] | |
| HL-60 (Leukemia) | 1.42 - 1.52 | [2][3] | ||
| OKP-GS (Renal) | 4.56 - 24.77 | [2][3] | ||
| Phthalocyanine Derivatives | Zinc Phthalocyanine | HepG2 (Liver) | 9.6 - 9.8 | [4][5] |
| Vero (Kidney) | 15 - 17 | [4] | ||
| MCF-7 (Breast) | 4 - 9 | [4] | ||
| Benzimidazole Derivatives | 6-bromo-3-methylthiazolo[3,2-a]benzimidazole | HCT-116 (Colon) | Strong Cytotoxicity | [6] |
| Hep-G2 (Liver) | Strong Cytotoxicity | [6] |
Antimicrobial Activity
The antimicrobial potential of synthetic compounds containing the benzonitrile or related heterocyclic moieties has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |
| Benzonitrile Derivatives | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [7] |
| Pyrrole Derivatives | 1,2,3,4-tetrasubstituted pyrroles | Staphylococcus aureus | Moderate to Excellent | [8] |
| Bacillus cereus | Moderate to Excellent | [8] | ||
| Quinazolinone Derivatives | 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Gram-positive bacteria | Significant Activity | [9] |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | N/A | Gram-positive bacteria | 2.5 - 5.0 (mg/mL) | [1] |
Enzyme Inhibitory Activity
Derivatives of brominated benzonitriles have also been investigated as inhibitors of key enzymes implicated in various diseases. The inhibitor constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.[10]
| Compound Class | Target Enzyme | Ki (nM) | Reference |
| Bromophenol Derivatives | Carbonic Anhydrase I | 2.53 - 25.67 | [11] |
| Carbonic Anhydrase II | 1.63 - 15.05 | [11] | |
| Acetylcholinesterase | 6.54 - 24.86 | [11] | |
| Phthalocyanine Derivatives | α-Glycosidase | 1010 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[7]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[13]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[13]
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanisms of Action
To better understand the potential mechanisms through which these novel compounds exert their biological effects, the following diagrams illustrate a key signaling pathway often implicated in cancer and a general workflow for the biological screening process.
Experimental workflow for synthesis and screening.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 9. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Untitled Document [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Metal contained Phthalocyanines with 3,4-Dimethoxyphenethoxy substituents: their anticancer, antibacterial activities and their inhibitory effects on some metabolic enzymes with molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Bromo-4-methylbenzonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-methylbenzonitrile.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on available safety data, this includes a dust mask (type N95 in the US), eye shields, and chemical-impermeable gloves.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][3] Avoid contact with skin and eyes.[2][4]
Hazard Profile
This compound is classified as a hazardous substance. Key hazard information is summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[1][5] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin.[5] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[4][5] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[4][5] |
| Physical Hazards | May form combustible dust concentrations in air.[5] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
-
Containerization:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is sturdy, leak-proof, and compatible with the chemical.[6]
-
If possible, use the original container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[7]
-
Decontamination of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Disposal of Rinsed Containers:
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
- 1. 2-溴-4-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
